4-(Thiophen-2-yl)pyrrolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUVRTUBDHFZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457182 | |
| Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88221-12-9 | |
| Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a validated multi-step synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the complete synthetic pathway, from starting materials to the final product, including granular experimental protocols and a summary of reagents.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a four-stage process. The overall workflow begins with the preparation of a Horner-Wadsworth-Emmons reagent, followed by the synthesis of an aldehyde intermediate. These components are then coupled to form an α,β-unsaturated ester, which subsequently undergoes a conjugate addition and reductive cyclization to yield the target pyrrolidinone.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from a validated multi-step synthesis.[1]
Stage 1: Synthesis of Ethyl 2-(Dimethoxyphosphoryl)acetate (1)
-
In a round-bottom flask, combine ethyl bromoacetate (1 equiv.) and toluene (to a concentration of 2 M).
-
Add trimethyl phosphite (1.25 equiv.) to the solution.
-
Reflux the mixture for 2 hours.
-
Monitor the reaction for completion by GC-MS. If the reaction is incomplete, continue refluxing for an additional 2 hours.
-
Once complete, remove volatile materials using a rotary evaporator.
-
Further dry the sample on a high vacuum line for 15 minutes. The resulting product (1) does not require further purification.
-
Characterize the product using ¹H NMR, IR, and GC-MS.
Stage 2: Synthesis of Thiophene-2-Carbaldehyde (2)
Note: This procedure should not be scaled up and requires the use of dry equipment and pyrophoric reagents.
-
In a dry, nitrogen-purged round-bottom flask, dissolve thiophene (1 equiv.) in dry THF to a concentration of 1.8 M.
-
Cool the flask to -78 °C using an acetone/dry ice bath.
-
Add n-BuLi (2.5 M in hexane, 1.2 equiv.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add dry DMF (1.25 equiv.) dropwise.
-
After an additional 15 minutes at -78 °C, remove the cooling bath and stir for 4 hours at room temperature.
-
Quench the reaction by pouring the mixture into a saturated aqueous NH₄Cl solution (20 mL) and stir well.
-
Perform a liquid-liquid extraction and purify the crude product to obtain thiophene-2-carbaldehyde (2).
Stage 3: Synthesis of Ethyl (2E)-3-(Thiophen-2-yl)prop-2-enoate (3)
-
Prepare a solution of the Horner-Wadsworth-Emmons reagent (1).
-
Prepare a solution of thiophene-2-carbaldehyde (2).
-
In a separate flask, prepare a sodium ethoxide solution by dissolving sodium metal (4 equiv.) in dry ethanol.
-
Add the solution of aldehyde (2) via cannula to the reaction mixture.
-
Stir for 2 hours and monitor by TLC.
-
Upon completion, remove volatile materials on a rotary evaporator.
-
To the residue, add DCM (40 mL) and 10% (v/v) aqueous HCl (10 mL) and transfer to a separating funnel.
-
Separate the organic phase and wash sequentially with 10% (v/v) aqueous HCl, saturated aqueous sodium bicarbonate, and water.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography using n-hexane/EtOAc to yield compound (3).
-
Characterize the product by ¹H NMR and IR.
Stage 4: Synthesis of this compound (4)
Part A: Conjugate Addition
-
Weigh the ester (3) (1 equiv.) into a round-bottom flask.
-
Add DBU and nitromethane.
-
Stir the reaction and monitor for the formation of the intermediate nitro ester.
Part B: Reductive Cyclisation
-
Dissolve the intermediate nitro ester (1 equiv.) in methanol (to a concentration of 0.1 M).
-
Add NiCl₂·6H₂O (1 equiv.).
-
Cool the solution in an ice/water bath.
-
Add NaBH₄ (5 equiv.) in small portions to the stirred solution and continue stirring for 1 hour.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
If the reaction is complete, add K₂CO₃ (4 equiv.) and stir at room temperature for 2 hours.
-
Monitor the cyclization by TLC.
-
Perform a work-up involving extraction with ethyl acetate and washing with brine.
-
Purify the final product by flash column chromatography on silica gel to obtain this compound (4).
Reagents and Materials
| Stage | Reagents and Solvents | Equipment |
| 1 | Ethyl bromoacetate, trimethyl phosphite, toluene. | Round-bottom flask, reflux condenser, rotary evaporator, high vacuum line, GC-MS. |
| 2 | Thiophene, dry THF, n-BuLi (2.5 M in hexanes), dry DMF, DCM, NH₄Cl (aq.), MgSO₄, silica gel. | Dry round-bottom flask, nitrogen line, septum cap, syringes, acetone/dry ice bath, standard glassware for extraction and chromatography. |
| 3 | Sodium metal, ethyl 2-(dimethoxyphosphoryl)acetate (1), thiophene-2-carbaldehyde (2), dry ethanol, dry THF, n-hexane, ethyl acetate, 10% (v/v) aq. HCl, NaHCO₃ (aq.), MgSO₄, silica gel. | Standard glassware for reaction, extraction, and flash column chromatography. |
| 4 | Ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate (3), DBU, nitromethane, methanol, NiCl₂·6H₂O, NaBH₄ (s), K₂CO₃, ethyl acetate, brine, silica gel. | Round-bottom flask, ice/water bath, magnetic stirrer, TLC plates, standard glassware for extraction and flash column chromatography. |
References
An In-depth Technical Guide on the Chemical Properties of 4-(Thiophen-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Thiophen-2-yl)pyrrolidin-2-one is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural framework, incorporating both a pyrrolidin-2-one moiety and a thiophene ring, presents a scaffold for the development of novel therapeutic agents. The pyrrolidinone core is a privileged structure found in a variety of biologically active compounds, while the thiophene ring is a well-known bioisostere for the phenyl group, often introduced to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectral characteristics, and an exploration of its potential biological significance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not extensively reported in publicly available literature.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | Not available | N/A |
| CAS Number | 88221-12-9 | |
| Molecular Formula | C₈H₉NOS | |
| Molecular Weight | 167.23 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectroscopic Data
1H NMR, 13C NMR, IR, and Mass Spectrometry
While specific spectral data for the title compound is not published, the synthesis of related pyrrolidin-2-one derivatives is often confirmed using these methods.[1] For a definitive structural confirmation of this compound, experimental determination of its NMR, IR, and mass spectra would be required.
Experimental Protocols
A multi-step synthesis for this compound has been reported. The following is a detailed experimental protocol adapted from the literature.
Synthesis of this compound
The synthesis involves a multi-step process that can be broadly outlined as follows:
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step 1: Formylation of Thiophene to Thiophene-2-carbaldehyde
This step involves the introduction of a formyl group onto the thiophene ring.
Step 2: Horner-Wadsworth-Emmons Reaction
Thiophene-2-carbaldehyde is reacted with a phosphonate ylide to form an α,β-unsaturated ester.
Step 3: Michael Addition
A Michael acceptor is added to the α,β-unsaturated ester.
Step 4: Reductive Cyclization
The final step involves the reduction of the nitro group and subsequent intramolecular cyclization to yield the desired this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the pyrrolidin-2-one scaffold is a common feature in many biologically active molecules. Derivatives of pyrrolidin-2-one have been investigated for a range of therapeutic applications.[1] The thiophene moiety is also a key component in numerous approved drugs, where it often serves to enhance biological activity and improve the pharmacokinetic profile.
The combination of these two pharmacophoric elements in this compound suggests its potential as a building block for the synthesis of novel compounds with a variety of potential biological activities. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.
Logical Relationship of Pyrrolidinone and Thiophene in Drug Discovery
Caption: Intersection of key pharmacophores in the target compound.
Conclusion
This compound is a molecule of interest for medicinal chemists and drug discovery scientists due to its hybrid structure containing two important pharmacophores. While a synthetic route has been established, there is a notable lack of comprehensive data on its specific physical, spectral, and biological properties. This guide highlights the current state of knowledge and underscores the need for further experimental investigation to fully characterize this compound and unlock its potential for the development of new therapeutic agents. Future studies should focus on obtaining precise measurements of its physicochemical properties, detailed spectral analysis for complete structural elucidation, and a thorough evaluation of its biological activity profile.
References
Spectroscopic and Synthetic Profile of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-(Thiophen-2-yl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While a detailed synthesis protocol is available, specific experimental spectroscopic data (NMR, IR, MS) for this compound is not readily found in publicly accessible literature. This document aims to bridge this gap by presenting detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar small organic molecules. Furthermore, this guide includes structured data tables for researchers to populate with their own experimental findings, facilitating standardized data comparison. A logical workflow for the synthesis and spectroscopic characterization of this compound is also visualized to guide laboratory practice.
Introduction
This compound is a molecule of interest due to the presence of both the thiophene and pyrrolidinone moieties, which are common pharmacophores in a variety of biologically active compounds. The thiophene ring is a bioisostere of the benzene ring and is found in numerous pharmaceuticals, while the pyrrolidinone core is a key structural feature in nootropic drugs like piracetam. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and quality control in synthetic and medicinal chemistry applications.
Despite the existence of established synthetic routes, a consolidated public repository of its NMR, IR, and MS data is not currently available. This guide provides the necessary methodological framework to obtain and organize this critical information.
Synthesis of this compound
A multi-step synthesis involving a Horner–Wadsworth–Emmons reaction and a reductive cyclisation has been described for the preparation of this compound. The final product is purified by column chromatography and characterized by ¹H NMR and IR spectroscopy.
Data Presentation
The following tables are provided for the systematic recording of spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Assignment |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its compatibility with the desired NMR experiment.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of proton resonances (typically 0-12 ppm for organic molecules).
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Adjust the spectral width to encompass the typical range for carbon resonances (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid, purified this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch of the lactam, N-H stretch, C-H stretches of the thiophene ring, etc.).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.
-
-
Instrumentation: Employ a mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on which mode provides a better signal for the analyte.
-
Obtain a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural information.
-
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Unraveling the Therapeutic Potential: A Technical Whitepaper on the Presumed Mechanism of Action of 4-(Thiophen-2-yl)pyrrolidin-2-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides an in-depth technical guide to the hypothesized mechanism of action of 4-(Thiophen-2-yl)pyrrolidin-2-one, a novel compound with potential therapeutic applications in neurological disorders. In the absence of direct experimental data for this specific molecule, this whitepaper synthesizes preclinical findings from structurally analogous thiophene-pyrrolidinone derivatives to propose a compelling mechanism centered on the modulation of neuronal voltage-gated sodium channels. This guide includes a summary of quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathway and experimental workflows to support future research and development efforts.
Introduction
The pyrrolidinone scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, with prominent examples including the nootropic agent piracetam and the antiepileptic drug levetiracetam.[1] Compounds incorporating a thiophene moiety have also demonstrated a wide range of biological activities, including anti-inflammatory and anticonvulsant effects.[2] The novel compound, this compound, which combines these two key structural features, is therefore of significant interest for its potential as a CNS-active agent. This whitepaper aims to elucidate its most probable mechanism of action by drawing parallels with closely related and well-characterized analogs.
Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Based on extensive research into structurally similar compounds, particularly 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, the primary hypothesized mechanism of action for this compound is the modulation of neuronal voltage-gated sodium channels (VGSCs).[3][4]
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[5][6] In pathological conditions such as epilepsy, hyperexcitability of neurons is often linked to aberrant sodium channel function. By binding to these channels, likely at site 2, this compound is presumed to stabilize the inactivated state of the channel. This action reduces the influx of sodium ions during high-frequency neuronal firing, thereby dampening excessive electrical activity and preventing seizure propagation.[3] This proposed mechanism is consistent with the observed anticonvulsant and antinociceptive effects of related thiophene-pyrrolidinone compounds.[2][3][4]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not yet available in the public domain. However, the following table summarizes the in vivo anticonvulsant activity of a closely related analog, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (Compound 33), in murine models. This data provides a strong rationale for investigating the anticonvulsant potential of this compound.
| Compound | Assay | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (Compound 33) | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 27.4 | [3][4] |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (Compound 33) | 6 Hz Seizure Test (32 mA) | Mouse | Intraperitoneal (i.p.) | 30.8 | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of the anticonvulsant and mechanistic properties of this compound, based on established protocols for analogous compounds.
In Vivo Anticonvulsant Screening
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[7][8]
-
Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains), weighing 18-25 g.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally).
-
At the time of predicted peak effect, apply a drop of saline or a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas.[8]
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[8]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the hindlimb tonic extensor component is defined as protection.
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
This model is considered to represent therapy-resistant focal seizures.[9][10][11]
-
Animals: Male albino mice (e.g., ICR-CD1 strain), weighing 18-25 g.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes, capable of delivering a 6 Hz stimulus.
-
Procedure:
-
Administer the test compound or vehicle control.
-
At the time of predicted peak effect, apply a drop of saline or local anesthetic to the corneas.
-
Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a specific current intensity (e.g., 32 mA or 44 mA).[9][10][12]
-
Observe the animal for seizure activity, characterized by a "stunned" posture, forelimb clonus, twitching of the vibrissae, and Straub-tail.[11][12]
-
Protection is defined as the absence of this characteristic seizure behavior and a return to normal exploratory behavior within 10 seconds.[10]
-
-
Data Analysis: The ED₅₀ is calculated as described for the MES test.
This test is a model for myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels.[7][13]
-
Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 g.
-
Procedure:
-
Administer the test compound or vehicle control.
-
At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[13]
-
Place the animal in an observation cage and monitor for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds) for a period of 30 minutes.[13]
-
The absence of clonic seizures during the observation period indicates protection.
-
-
Data Analysis: The ED₅₀ is calculated as described above.
In Vitro Mechanistic Studies
This assay determines the affinity of a compound for a specific site on the voltage-gated sodium channel.
-
Materials:
-
Rat brain membrane preparation (e.g., from cortex or hippocampus).
-
Radioligand specific for the target site (e.g., [³H]batrachotoxinin-A 20-α-benzoate for site 2).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.8 mg/mL BSA).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure (Competitive Binding):
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known ligand for the site).
-
Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at 30°C).[14]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for the preclinical evaluation of novel anticonvulsant compounds.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a robust hypothesis can be formulated based on the well-documented activities of structurally related thiophene-pyrrolidinone derivatives. The available data strongly suggest that this compound is likely to exert its therapeutic effects, particularly in the context of epilepsy and neuropathic pain, through the modulation of voltage-gated sodium channels. The experimental protocols and workflows detailed in this whitepaper provide a clear roadmap for the preclinical evaluation of this compound to validate this proposed mechanism and further elucidate its therapeutic potential. Future research, including in vitro binding and electrophysiology studies, alongside in vivo efficacy and safety profiling, is warranted to confirm these hypotheses and advance the development of this promising compound.
References
- 1. Seletracetam - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New 3-(Benzo[ b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents-In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide
The pyrrolidinone scaffold is a privileged five-membered nitrogen-containing heterocycle that forms the core structure of numerous biologically active compounds, ranging from natural products to synthetic pharmaceuticals.[1][2] Its significance in drug discovery is underscored by its presence in a wide array of therapeutic agents with activities including anticonvulsant, anti-inflammatory, antiviral, and anticancer effects.[3][4] The non-planar, sp3-hybridized nature of the pyrrolidinone ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high target affinity and selectivity.[4][5]
This technical guide provides an in-depth overview of the discovery and isolation of novel pyrrolidinone derivatives for researchers, scientists, and drug development professionals. It covers key examples of recently discovered compounds, details their isolation and synthesis, presents their biological activities in structured tables, and visualizes the underlying molecular pathways and experimental workflows.
Novel Pyrrolidinone Derivatives: Discovery and Biological Activity
The continuous search for new therapeutic agents has led to the discovery and synthesis of a multitude of novel pyrrolidinone derivatives. These compounds exhibit a broad spectrum of pharmacological activities, targeting various enzymes and signaling pathways implicated in human diseases.
Natural Products: Ascosetin, an Antibacterial Agent
A recent study reported the isolation of a new tetramic acid, Ascosetin, from an Ascomycete fungus.[6] This compound was identified through a screening method using Staphylococcus aureus. Structurally, Ascosetin belongs to the pyrrolidinone class and has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[6]
Data Presentation: Antibacterial Activity of Ascosetin
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in μg/mL |
| Staphylococcus aureus ATCC29213 | 2 |
| Staphylococcus aureus (MRSA) | 4 |
| Enterococcus faecalis ATCC29212 | 16 |
| Streptococcus pneumoniae ATCC49619 | 4 |
| Haemophilus influenzae ATCC49247 | 8 |
| Moraxella catarrhalis ATCC25238 | 16 |
| Source: Data compiled from[6] |
Synthetic Derivatives as Enzyme Inhibitors
Synthetic chemistry has enabled the development of highly potent and selective pyrrolidinone derivatives targeting specific enzymes.
Autotaxin (ATX) Inhibitors: Autotaxin is a key enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in pathological inflammatory conditions like cancer and fibrosis.[7] A novel series of optically active 2-pyrrolidinone and pyrrolidine derivatives has been synthesized, with several compounds showing potent inhibition of ATX. The boronic acid derivatives, in particular, were found to be highly effective.[7]
Data Presentation: Inhibitory Activity of Novel Pyrrolidinone Derivatives Against Autotaxin (ATX)
| Compound | Type | IC50 (nM) |
| 3k | Boronic Acid Derivative | 50 |
| 21 | Boronic Acid Derivative | 35 |
| 3l | Boronic Acid Derivative | 120 |
| 3m | Boronic Acid Derivative | 180 |
| 16 | Hydroxamic Acid Derivative | 700 |
| 40b | Carboxylic Acid Derivative | 800 |
| Source: Data compiled from[7] |
Myeloperoxidase (MPO) Inhibitors: Myeloperoxidase is an enzyme involved in oxidative stress and tissue damage in various inflammatory diseases.[8] A novel pyrrolidinone indole compound, IN-4, was discovered as a highly potent, irreversible inhibitor of MPO. This compound demonstrated favorable kinetic properties and high oral bioavailability in preclinical models.[8]
Data Presentation: In Vitro Potency of MPO Inhibitor IN-4
| Assay | Potency (IC50 or K_inact/K_i) |
| Peroxidation Assay | Potent Inhibition (Specific IC50 not provided) |
| Plasma Assay | Potent Inhibition (Specific IC50 not provided) |
| NETosis Assay | Potent Inhibition (Specific IC50 not provided) |
| Inactivation Rate (k_inact/K_i) | Fast |
| Partition Ratio (k3/k4) | Low |
| Source: Data compiled from[8] |
Experimental Protocols: Isolation and Synthesis
The generation of novel pyrrolidinone derivatives relies on robust protocols for both isolation from natural sources and chemical synthesis.
Isolation of Natural Pyrrolidinone Derivatives
The isolation of bioactive compounds from natural sources is a multi-step process that involves extraction, fractionation, and purification.[9][10] The isolation of N-Ethyl-2-pyrrolidinone-substituted flavanols from white tea serves as a representative example of a modern workflow.[11]
Protocol: General Workflow for Natural Product Isolation
-
Extraction: The raw biological material (e.g., fungal culture, plant leaves) is extracted using a suitable solvent (e.g., ethyl acetate, methanol) to obtain a crude extract containing a mixture of metabolites.[12]
-
Prefractionation: The crude extract is subjected to an initial separation technique to reduce complexity. Centrifugal Partition Chromatography (CPC) is an effective all-liquid chromatography method used for this purpose. It utilizes two non-miscible liquid phases (stationary and mobile) to separate compounds based on their partition coefficients.[11]
-
Profiling and Target Identification: Fractions collected from the initial separation are analyzed using rapid profiling methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify fractions containing the target compounds.[11]
-
Semi-Preparative Purification: The enriched fractions are further purified using a higher resolution technique, such as semi-preparative High-Performance Liquid Chromatography (HPLC), to isolate the individual compounds in high purity.[11]
-
Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[6][12]
Synthesis of Novel Pyrrolidinone Derivatives
Chemical synthesis offers a versatile route to novel pyrrolidinone derivatives, allowing for the systematic modification of the core scaffold to optimize biological activity.[13] A common method involves the condensation of a primary amine with a suitable precursor.
Protocol: Synthesis of N-Aryl Pyrrolidinones via Condensation
This protocol is based on a method for synthesizing pyrrolidine derivatives with potential analgesic and anti-inflammatory activity.[14]
-
Reactant Preparation: Equimolar amounts of an N-acetylphenyl-pyrrolidinyl acetamide derivative and a substituted aniline are prepared in a suitable solvent, such as ethanol.
-
Condensation Reaction: A catalytic amount of glacial acetic acid is added to the mixture. The reaction is then heated under reflux for a specified period (e.g., 6-8 hours).
-
Reaction Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with a cold solvent (e.g., ethanol), and dried.
-
Purification: If necessary, the product is further purified by recrystallization from an appropriate solvent to yield the final, pure pyrrolidinone derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, NMR, and Mass Spectrometry.[14]
Signaling Pathways Modulated by Pyrrolidinone Derivatives
A key aspect of drug discovery is understanding the mechanism of action of a novel compound. Several pyrrolidinone derivatives have been shown to modulate critical intracellular signaling pathways, particularly those involved in inflammation.
Inhibition of Toll-Like Receptor (TLR) Signaling
Toll-like receptors (TLRs) are crucial for initiating innate immune responses.[15] Their signaling is broadly divided into MyD88-dependent and TRIF-dependent pathways, both of which can lead to the activation of transcription factors like NF-κB and IRF3, driving the expression of inflammatory genes. The synthetic compound 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) has been shown to inhibit both of these pathways, thereby reducing the expression of inflammatory mediators.[15]
Blockade of the NF-κB Activation Pathway
The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein called IκB-α. Pro-inflammatory stimuli, such as the cytokine IL-1β, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB-α. This phosphorylation targets IκB-α for degradation, freeing NF-κB to translocate to the nucleus and activate gene expression.[16] The pyrrolidinone derivative N2733 has been found to inhibit this process by blocking the activation of IKK-α, thereby preventing IκB-α phosphorylation and degradation.[16]
Conclusion
The pyrrolidinone ring continues to be a highly valuable scaffold in the field of drug discovery. The ongoing exploration of natural sources and the application of innovative synthetic methodologies are constantly yielding novel derivatives with potent and diverse biological activities. As demonstrated, these compounds can modulate key signaling pathways involved in inflammation and other disease processes. The detailed protocols and structured data presented in this guide aim to support researchers in the continued discovery and development of pyrrolidinone-based therapeutics. Future work will likely focus on further optimizing the selectivity and pharmacokinetic properties of these promising molecules to translate their preclinical efficacy into clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, structure elucidation and antibacterial activity of a new tetramic acid, ascosetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel, highly potent and orally bioavailable pyrrolidinone indole series of irreversible Myeloperoxidase (MPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products isolation in modern drug discovery programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Products Isolation | Semantic Scholar [semanticscholar.org]
- 11. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals
Abstract: This technical guide provides a comprehensive overview of the in silico modeling of 4-(Thiophen-2-yl)pyrrolidin-2-one, a molecule of interest in medicinal chemistry due to its constituent thiophene and pyrrolidinone scaffolds. The document is intended for researchers, scientists, and professionals in the field of drug development. It outlines a systematic approach to characterizing the potential therapeutic applications of this compound through computational methods. The guide details predicted biological targets, in-depth experimental protocols for a range of in silico techniques, and a proposed workflow for its evaluation. Quantitative data from these predictive models are summarized in structured tables, and key processes are visualized through Graphviz diagrams, offering a foundational roadmap for the computational assessment and future experimental validation of this compound.
Introduction to this compound and In Silico Modeling
This compound is a heterocyclic organic compound featuring a five-membered lactam (pyrrolidin-2-one) ring substituted with a thiophene group at the 4th position. Both the pyrrolidinone and thiophene moieties are recognized as "privileged structures" in medicinal chemistry, as they are present in a wide array of biologically active compounds and approved drugs.[1][2] The pyrrolidinone core is a key component of nootropic drugs like Piracetam and has been explored for its potential in treating neurodegenerative diseases, epilepsy, and depression.[3] The thiophene ring is a bioisostere of the benzene ring and is found in various pharmaceuticals with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4]
In silico modeling, or computer-aided drug design (CADD), plays a pivotal role in modern drug discovery by enabling the prediction of a compound's behavior at the molecular level. These computational techniques accelerate the identification and optimization of lead compounds by simulating interactions with biological targets, predicting pharmacokinetic and toxicological profiles, and elucidating mechanisms of action. This guide outlines a comprehensive in silico workflow to explore the therapeutic potential of this compound.
Predicted Biological Targets and Therapeutic Potential
Given the absence of extensive experimental data for this compound, a rational starting point for in silico analysis is the identification of potential biological targets based on the activities of structurally related molecules.
-
Inflammatory Enzymes (COX-1, COX-2, LOX): Pyrrolidinone derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5][6] The thiophene moiety is also present in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Neuronal Targets: The pyrrolidinone scaffold is central to several neuroactive compounds. Potential targets could include enzymes like prolyl oligopeptidase (POP) or ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1), for which thiophene-containing amides have shown agonist activity.[7][8]
-
Antiviral Targets: Some pyrrolidine derivatives have been identified as inhibitors of viral enzymes like neuraminidase.[9]
-
Anticancer Targets: The Bcl-2 family protein Mcl-1 has been explored as a target for pyrrolidinone-based inhibitors in oncology.[10] Additionally, thiophene derivatives have been investigated for their antiproliferative effects.[11]
Based on these potential targets, the therapeutic areas for this compound could include inflammatory disorders, neurological conditions, viral infections, and oncology.
In Silico Modeling Workflow
A systematic in silico evaluation of this compound can be structured as a multi-step process, beginning with ligand preparation and target identification, followed by detailed molecular interaction studies and property predictions.
Caption: A generalized workflow for the in silico modeling of a novel compound.
Detailed In Silico Experimental Protocols
This section provides detailed methodologies for the key computational experiments proposed for the analysis of this compound.
Ligand and Protein Preparation
Protocol for Ligand Preparation:
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Avogadro, Maestro).
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS) to obtain a low-energy, stable conformation. This is a crucial step to ensure the ligand geometry is realistic.
-
Charge Calculation: Assign partial atomic charges using a method like Gasteiger-Hückel or a quantum mechanical approach.
-
File Format Conversion: Save the prepared ligand structure in a format compatible with docking software (e.g., .mol2, .pdbqt).
Protocol for Protein Preparation:
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.
-
Preprocessing: Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4).
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms fixed.
-
Active Site Definition: Define the binding site for docking, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.
Molecular Docking
Protocol for Molecular Docking:
-
Grid Generation: Generate a grid box that encompasses the defined active site of the target protein. The grid defines the search space for the docking algorithm.
-
Docking Simulation: Dock the prepared ligand into the receptor's active site using software like AutoDock Vina, Glide, or GOLD. These programs will explore various conformations and orientations of the ligand within the binding pocket.
-
Scoring and Ranking: The docking software will score the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked according to these scores.
-
Interaction Analysis: Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
Molecular Dynamics (MD) Simulations
Protocol for MD Simulations:
-
System Setup: Place the protein-ligand complex from the best docking pose in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.
-
Minimization: Perform energy minimization of the entire system to remove bad contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
Production Run: Run the production MD simulation for a significant duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating the Root Mean Square Deviation - RMSD), the flexibility of the protein (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.
ADMET Prediction
Protocol for ADMET Prediction:
-
Input Structure: Use the 2D or 3D structure of this compound as input for ADMET prediction software (e.g., SwissADME, pkCSM, Discovery Studio).
-
Property Calculation: The software will calculate a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition/substrate potential.
-
Excretion: Total clearance.
-
Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Drug-Likeness Evaluation: Assess compliance with rules like Lipinski's Rule of Five to evaluate the compound's potential as an orally bioavailable drug.
Data Presentation and Interpretation
The quantitative output from the in silico analyses should be organized into clear, comparative tables. Below are examples of how such data could be presented for this compound (data are hypothetical).
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| COX-1 | 1EQG | -7.2 | Arg120, Tyr355, Ser530 |
| COX-2 | 5KIR | -8.1 | Arg120, Tyr355, Val523 |
| 5-LOX | 3V99 | -7.8 | His367, His372, Phe421 |
| Mcl-1 | 2M6I | -6.9 | Arg263, Asp256, Met250 |
| TRPV1 | 5IRZ | -7.5 | Tyr511, Ser512, Thr550 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | > 90% | High absorption |
| BBB Permeability (logBB) | -0.5 | Likely to cross the BBB |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Hepatotoxicity | Low probability | Low risk of liver damage |
Table 3: Key Physicochemical and Drug-Likeness Parameters
| Parameter | Predicted Value | Lipinski's Rule of Five |
|---|---|---|
| Molecular Weight | 181.24 g/mol | Compliant (< 500) |
| LogP | 1.25 | Compliant (< 5) |
| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |
| TPSA | 49.6 Ų | Good oral bioavailability |
Signaling Pathway Analysis
Should this compound prove to be a potent inhibitor of an inflammatory target like COX-2, it would be expected to modulate downstream signaling pathways such as the NF-κB pathway, which is central to the inflammatory response.
Caption: A potential mechanism of action via inhibition of COX-2 in the NF-κB pathway.
Conclusion and Future Directions
This in silico investigation provides a foundational assessment of this compound, suggesting its potential as a modulator of targets involved in inflammation and neurological disorders. The predictive models indicate favorable drug-like properties and a manageable safety profile. The next logical steps involve the chemical synthesis of the compound and in vitro experimental validation of the computationally predicted activities. Assays to determine its inhibitory potency against COX-1/COX-2, for instance, would be a high-priority experiment. Should the in vitro results align with the in silico predictions, further preclinical development, including cell-based assays and in vivo studies, would be warranted. This integrated approach of computational modeling followed by targeted experimental validation represents an efficient strategy for modern drug discovery.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
physical and chemical characteristics of 4-(Thiophen-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Thiophen-2-yl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a thiophene group at the 4-position. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of the potential pharmacological relevance of its structural scaffold based on the activities of related compounds. While direct biological data for the core molecule is limited, this document serves as a foundational resource for researchers interested in exploring its potential in drug discovery and development.
Physicochemical Characteristics
Precise experimental values for the physical properties of this compound are not widely reported in publicly accessible literature. However, based on its chemical structure and data from chemical suppliers, the following information has been compiled. Further experimental determination of these properties is recommended for any rigorous research application.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88221-12-9 | [1][2] |
| Molecular Formula | C₈H₉NOS | [1] |
| Molecular Weight | 167.23 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
| Purity Specification | 97% |
Spectral Data
Table 2: Predicted Spectral Characteristics of this compound
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons on the thiophene ring (typically in the aromatic region), and signals for the protons on the pyrrolidinone ring, including the CH₂ and CH groups, and the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactam, the carbons of the thiophene ring, and the carbons of the pyrrolidinone ring. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3200 cm⁻¹), the C=O stretch of the lactam (around 1680 cm⁻¹), and C-H and C=C stretches from the thiophene and pyrrolidinone rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (167.23 m/z), along with characteristic fragmentation patterns. |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a detailed methodology for its preparation.
Synthesis of this compound
This synthesis involves a Horner-Wadsworth-Emmons reaction followed by a reductive cyclization.
Diagram 1: Synthetic Pathway for this compound
Caption: Synthetic pathway for this compound.
Materials and Reagents:
-
Thiophene-2-carbaldehyde
-
Ethyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH)
-
Dry Tetrahydrofuran (THF)
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Horner-Wadsworth-Emmons Reaction: To a solution of ethyl 2-(dimethoxyphosphoryl)acetate in dry THF, add sodium hydride portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen ceases. Add thiophene-2-carbaldehyde dropwise and allow the reaction to proceed to completion. The resulting product is ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate.
-
Michael Addition: Dissolve the ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate in nitromethane and add DBU as a catalyst. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Reductive Cyclization: Dissolve the product from the Michael addition in methanol. Add nickel(II) chloride hexahydrate, followed by the portion-wise addition of sodium borohydride at 0 °C. This effects the reduction of the nitro group and subsequent cyclization to form the lactam ring.
-
Workup and Purification: After the reaction is complete, perform a standard aqueous workup. The crude product is then purified by column chromatography on silica gel to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Biological and Pharmacological Relevance
While there is a lack of direct biological studies on this compound, the thiophene and pyrrolidinone moieties are present in numerous biologically active compounds. This suggests that the core structure is a valuable scaffold for medicinal chemistry.
Diagram 2: Potential Therapeutic Areas for Thiophene-Pyrrolidinone Derivatives
Caption: Potential therapeutic applications based on derivatives.
Derivatives of the thiophene-pyrrolidinone scaffold have demonstrated a range of biological activities:
-
Anticonvulsant and Antinociceptive Activity: Certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent antiseizure and antinociceptive properties in preclinical models. These effects are thought to be mediated, in part, through interaction with voltage-sensitive sodium channels.[3][4]
-
Antifungal Activity: N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess excellent fungicidal activity against cucumber downy mildew.
-
Antiviral Activity: The pyrrolidine ring is a component of samatasvir, an experimental drug for the treatment of hepatitis C that inhibits the viral NS5A replication complex.
-
Antibacterial Activity: Thiophene derivatives have been investigated for their activity against drug-resistant Gram-negative bacteria.
These findings suggest that this compound could serve as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a variety of diseases.
Future Directions
The full potential of this compound as a pharmacophore remains to be explored. Future research should focus on:
-
Comprehensive Physicochemical Profiling: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa is necessary for its proper handling and formulation.
-
Full Spectral Characterization: Acquisition and detailed analysis of ¹H NMR, ¹³C NMR, IR, and mass spectra are essential for creating a complete reference for this compound.
-
Biological Screening: The compound should be subjected to a broad range of in vitro biological screens to identify potential targets and therapeutic areas. This could include assays for CNS activity, antimicrobial activity, and antiviral activity, given the known properties of its derivatives.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with modifications at the thiophene and pyrrolidinone rings would allow for the exploration of SAR and the optimization of any identified biological activity.
Conclusion
This compound is a readily synthesizable heterocyclic compound. While its specific physical and biological properties are not yet well-documented, its structural components are features of many pharmacologically active molecules. This technical guide consolidates the currently available information and provides a roadmap for future research into this promising chemical scaffold. The detailed synthetic protocol and the overview of the biological activities of related compounds offer a solid foundation for its further investigation in the field of drug discovery.
References
The Therapeutic Potential of Thiophene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a five-membered sulfur-containing heterocyclic ring, stands as a privileged scaffold in medicinal chemistry. Its versatile structure and ability to modulate a wide array of biological targets have led to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic targets of thiophene compounds, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Anticancer Targets of Thiophene Derivatives
Thiophene-based compounds have demonstrated significant potential as anticancer agents by targeting various key molecules and pathways involved in cancer progression. These include protein kinases, tubulin, and histone deacetylases, leading to cell cycle arrest and apoptosis.[1][2]
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiophene derivatives have been developed as potent inhibitors of several kinases.
A notable example is a 5-hydroxybenzothiophene hydrazide derivative, compound 16b , which has shown multi-kinase inhibitory activity.[1][3] It potently inhibits Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[3] Another thiophene-based compound, inhibitor 17 , is a potent and selective inhibitor of JNK3, a kinase implicated in neuronal apoptosis and inflammatory responses.[2]
-
Signaling Pathway of Kinase Inhibition by Thiophene Compounds
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(Thiophen-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel heterocyclic compound, 4-(Thiophen-2-yl)pyrrolidin-2-one. This molecule, featuring a thiophene ring linked to a pyrrolidinone core, presents a scaffold of significant interest in medicinal chemistry and drug discovery due to the prevalence of these moieties in various biologically active compounds.
The definitive identification and characterization of such molecules are paramount for understanding their structure-activity relationships, ensuring purity, and meeting regulatory requirements. This guide outlines the key analytical techniques, presents expected data in a structured format, and provides detailed experimental protocols.
Spectroscopic and Spectrometric Data Summary
The structural confirmation of this compound relies on a synergistic application of modern analytical techniques. The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are fundamental to its characterization.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.20 | dd | 5.1, 1.2 | 1H | Thiophene H5 |
| ~6.95 | dd | 5.1, 3.5 | 1H | Thiophene H4 |
| ~6.90 | dd | 3.5, 1.2 | 1H | Thiophene H3 |
| ~6.50 | br s | 1H | N-H | |
| ~3.80 | m | - | 1H | Pyrrolidinone H4 |
| ~3.60 | t | 7.0 | 2H | Pyrrolidinone H5 |
| ~2.80 | dd | 17.0, 8.5 | 1H | Pyrrolidinone H3a |
| ~2.50 | dd | 17.0, 8.0 | 1H | Pyrrolidinone H3b |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~176.0 | C=O (Pyrrolidinone C2) |
| ~145.0 | Thiophene C2 |
| ~127.0 | Thiophene C5 |
| ~124.5 | Thiophene C4 |
| ~123.0 | Thiophene C3 |
| ~48.0 | Pyrrolidinone C5 |
| ~40.0 | Pyrrolidinone C3 |
| ~38.0 | Pyrrolidinone C4 |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental conditions.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z | Observed m/z | Molecular Formula |
| ESI+ | 168.0427 | [Experimental Value] | [C₈H₁₀NOS]⁺ |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structure elucidation.
Synthesis of this compound
A plausible synthetic route involves the Michael addition of a thiophene derivative to an α,β-unsaturated lactam precursor, followed by appropriate workup and purification. While a specific literature procedure was not found, a general method is outlined below.
Protocol:
-
Reaction Setup: To a solution of a suitable thiophene nucleophile in a dry aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base (e.g., LDA, NaH) at low temperature (-78 °C).
-
Michael Addition: To this solution, add a solution of an appropriate α,β-unsaturated pyrrolidinone precursor (e.g., 5-ethoxy-3-pyrrolin-2-one) dropwise, maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its structure and purity.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in the definitive assignment of proton and carbon signals.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Data Acquisition:
-
Ionization: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Accurate Mass Measurement: Perform accurate mass measurement to determine the elemental composition of the molecular ion.
Visualization of the Structure Elucidation Workflow
The logical flow of experiments and data analysis is crucial for unambiguous structure determination. The following diagram illustrates the typical workflow.
Caption: Workflow for the structure elucidation of this compound.
This guide provides a foundational framework for the structural elucidation of this compound. The application of these robust analytical techniques and a systematic approach to data interpretation are essential for the confident assignment of its chemical structure, paving the way for further investigation into its chemical and biological properties.
Methodological & Application
Application Notes and Protocols: Horner–Wadsworth–Emmons Reaction for Pyrrolidinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic tool for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction. Its high stereoselectivity, typically favoring the formation of (E)-alkenes, and the straightforward removal of the water-soluble phosphate byproduct make it an invaluable method in modern organic synthesis. A key application of the HWE reaction in medicinal chemistry and drug development is the synthesis of the pyrrolidinone (or γ-lactam) scaffold, a privileged structural motif found in a vast array of biologically active compounds and natural products.
This document provides detailed application notes and experimental protocols for the synthesis of pyrrolidinones utilizing the Horner-Wadsworth-Emmons reaction, covering both intermolecular and intramolecular strategies.
Intermolecular HWE Reaction and Reductive Cyclization for Pyrrolidinone Synthesis
A common strategy for the synthesis of substituted pyrrolidinones involves an initial intermolecular Horner-Wadsworth-Emmons reaction to construct an α,β-unsaturated ester, followed by a conjugate addition and subsequent reductive cyclization. This approach is exemplified by the synthesis of 4-(thiophen-2-yl)pyrrolidin-2-one.
Experimental Protocol: Synthesis of this compound
This multi-step synthesis involves the preparation of the HWE reagent, the HWE olefination, a Michael addition, and a final reductive cyclization.
Step 1: Synthesis of the Horner-Wadsworth-Emmons Reagent (Ethyl 2-(dimethoxyphosphoryl)acetate)
This step is a standard Michaelis-Arbuzov reaction.
-
Materials: Ethyl bromoacetate, trimethyl phosphite, toluene.
-
Procedure: A mixture of ethyl bromoacetate and trimethyl phosphite in toluene is heated under reflux. The reaction progress is monitored by gas chromatography. Upon completion, the solvent and volatile byproducts are removed by distillation to yield the crude phosphonate reagent, which can be purified by vacuum distillation.
Step 2: Horner-Wadsworth-Emmons Olefination
-
Materials: Sodium metal, dry ethanol, ethyl 2-(dimethoxyphosphoryl)acetate, thiophene-2-carbaldehyde, dry THF, n-hexane, ethyl acetate, 10% (v/v) aq. HCl, sat. aq. NaHCO₃, anhydrous MgSO₄, silica gel.
-
Procedure:
-
Sodium metal is dissolved in dry ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Ethyl 2-(dimethoxyphosphoryl)acetate is added to the sodium ethoxide solution and stirred at room temperature for 1 hour.
-
A solution of thiophene-2-carbaldehyde in dry THF is added to the reaction mixture.
-
The reaction is stirred for 2 hours and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
The crude product, ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate, is purified by flash column chromatography.
-
Step 3: Michael Addition of Nitromethane
-
Materials: Ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate, DBU, nitromethane, n-hexane, ethyl acetate.
-
Procedure:
-
To a solution of the α,β-unsaturated ester in nitromethane, DBU is added.
-
The mixture is stirred, and the reaction progress is monitored by TLC.
-
The product is purified by column chromatography to yield the corresponding nitro ester.
-
Step 4: Reductive Cyclization to form this compound [1]
-
Materials: Intermediate nitro ester, methanol, NiCl₂·6H₂O, NaBH₄, K₂CO₃, ethyl acetate, brine, silica gel.
-
Procedure:
-
The nitro ester is dissolved in methanol, and NiCl₂·6H₂O is added.
-
The mixture is cooled in an ice/water bath, and NaBH₄ is added in portions.
-
The reaction is stirred for 1 hour.
-
K₂CO₃ is added, and the mixture is stirred at room temperature for 2 hours.
-
The reaction is worked up by extraction with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.
-
The final product, this compound, is purified by flash column chromatography.
-
Quantitative Data
| Step | Product | Starting Materials | Key Reagents | Solvent | Temp. | Time | Yield |
| 2 | Ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate | Thiophene-2-carbaldehyde | Sodium ethoxide | Ethanol/THF | RT | 2 h | - |
| 3 | Ethyl 4-nitro-3-(thiophen-2-yl)butanoate | Ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate | DBU | Nitromethane | RT | - | - |
| 4 | This compound | Ethyl 4-nitro-3-(thiophen-2-yl)butanoate | NiCl₂·6H₂O, NaBH₄ | Methanol | 0°C to RT | 3 h | - |
Note: Specific yields for each step were not provided in the source material, but a similar protocol on a 30 mmol scale reported a 67% yield for a related HWE reaction.[1]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Intramolecular HWE Reaction for Highly Substituted Pyrrolidinones
A highly efficient and convergent approach to constructing complex pyrrolidinone cores is through an intramolecular Horner-Wadsworth-Emmons reaction. This strategy is often preceded by a multicomponent reaction, such as the Ugi four-component reaction (U-4CR), to rapidly assemble the necessary linear precursor containing both a phosphonate and a carbonyl group.
General Strategy: Ugi Four-Component Reaction followed by Intramolecular HWE Cyclization
The Ugi reaction brings together an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a single step to form an α-acylamino amide. By strategically choosing the starting materials, a precursor suitable for an intramolecular HWE reaction can be synthesized. For instance, using a keto-aldehyde and a phosphonoacetic acid derivative in a Ugi-type reaction can generate a product poised for cyclization.
Reaction Mechanism: Intramolecular HWE Cyclization
The mechanism follows the general pathway of the HWE reaction.
Caption: Mechanism of intramolecular HWE cyclization for pyrrolidinone synthesis.
Experimental Protocol: Representative Procedure for Ugi/Intramolecular HWE Synthesis
-
Materials: A 2- or 3-oxo aldehyde, an amine, an isocyanide, a diethylphosphonoacetic acid derivative, a suitable base (e.g., NaH, DBU), and a solvent (e.g., methanol for Ugi, THF for HWE).
-
Procedure:
-
Ugi Reaction: The oxo-aldehyde, amine, isocyanide, and phosphonoacetic acid derivative are combined in methanol and stirred at room temperature. The reaction progress is monitored by LC-MS.
-
Work-up and Isolation: The solvent is removed under reduced pressure, and the crude Ugi product is isolated.
-
Intramolecular HWE Cyclization: The crude Ugi product is dissolved in a dry aprotic solvent such as THF. A base (e.g., NaH or DBU with LiCl) is added, and the reaction is stirred at room temperature or with gentle heating.
-
Purification: After completion, the reaction is quenched and worked up. The resulting highly substituted pyrrolidinone is purified by column chromatography.
-
Quantitative Data for Ugi/Intramolecular HWE
Yields for this sequence can be variable and are substrate-dependent. Some reported (unoptimized) yields are low, but the method is noted for producing high-purity products after filtration and is adaptable for library synthesis.
Modifications of the Horner-Wadsworth-Emmons Reaction
The stereochemical outcome of the HWE reaction can be influenced by the choice of phosphonate reagent and reaction conditions. This allows for the selective synthesis of either (E)- or (Z)-alkenes, which is crucial in drug design and development.
| Modification | Key Feature | Typical Outcome | Base/Conditions |
| Standard HWE | Dialkyl phosphonoacetates | (E)-alkene | NaH, BuLi in THF |
| Still-Gennari | Bis(trifluoroethyl) phosphonates | (Z)-alkene | KHMDS, 18-crown-6 in THF |
| Ando | Bis(aryl) phosphonates | (Z)-alkene | - |
| Masamune-Roush | LiCl additive | (E)-alkene | DBU or Et₃N in MeCN |
| Paterson | Diisopropyl phosphonates | High (E)- or (Z)-selectivity | Ba(OH)₂ in "wet" THF |
These modifications provide a versatile toolkit for chemists to control the geometry of the exocyclic double bond in the synthesis of α-alkylidene pyrrolidinones, a common structural feature in many bioactive molecules.
Conclusion
The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis, and its application to the construction of pyrrolidinone rings highlights its utility in medicinal chemistry. Both intermolecular and intramolecular strategies, particularly when combined with multicomponent reactions, offer efficient and flexible routes to a wide variety of substituted γ-lactams. The ability to fine-tune the stereochemical outcome of the reaction further enhances its power, enabling the synthesis of complex and stereochemically defined molecules for drug discovery and development. The protocols and data presented herein provide a foundation for researchers to apply this valuable reaction in their own synthetic endeavors.
References
Application Notes and Protocols for Reductive Cyclization Techniques in Lactam Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of several powerful reductive cyclization techniques for the synthesis of lactams, which are crucial structural motifs in a wide range of pharmaceuticals and natural products. This document offers a comparative summary of different methods, quantitative data on their scope and efficiency, and detailed experimental protocols for their implementation in a laboratory setting.
Tandem Reductive Amination/Lactamization
Tandem reductive amination followed by lactamization is a highly efficient one-pot method for the synthesis of lactams from acyclic precursors. This approach combines the formation of an amine from a carbonyl compound and an amine source with a subsequent intramolecular cyclization to yield the lactam. A notable example is the Ru-catalyzed asymmetric reductive amination of keto acids or esters, which provides direct access to enantioenriched chiral lactams.[1][2][3]
Data Presentation: Ru-Catalyzed Asymmetric Reductive Amination of Keto Esters
The following table summarizes the substrate scope for the Ru-catalyzed asymmetric reductive amination/cyclization of various keto esters to produce chiral γ-lactams. The reaction generally proceeds with high yields and excellent enantioselectivities.
| Entry | Keto Ester Substrate | Product | Yield (%) | ee (%) |
| 1 | Methyl 4-oxo-4-phenylbutanoate | (R)-5-phenylpyrrolidin-2-one | 95 | 96 |
| 2 | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | (R)-5-(4-methoxyphenyl)pyrrolidin-2-one | 92 | 97 |
| 3 | Methyl 4-(4-chlorophenyl)-4-oxobutanoate | (R)-5-(4-chlorophenyl)pyrrolidin-2-one | 96 | 95 |
| 4 | Methyl 4-oxo-4-(thiophen-2-yl)butanoate | (R)-5-(thiophen-2-yl)pyrrolidin-2-one | 88 | 94 |
| 5 | Methyl 4-oxopentanoate | (R)-5-methylpyrrolidin-2-one | 85 | 92 |
| 6 | Ethyl 5-oxo-5-phenylpentanoate | (R)-6-phenylpiperidin-2-one | 90 | 93 |
Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination of Methyl 4-oxo-4-phenylbutanoate
Materials:
-
Methyl 4-oxo-4-phenylbutanoate (1.0 mmol, 192.2 mg)
-
[Ru(p-cymene)Cl₂]₂ (0.005 mmol, 3.1 mg)
-
(R)-C3-TunePhos (0.011 mmol, 8.5 mg)
-
Ammonium formate (2.0 mmol, 126.1 mg)
-
Methanol (5 mL)
-
Nitrogen gas supply
-
Schlenk flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL Schlenk flask under a nitrogen atmosphere, add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and (R)-C3-TunePhos (8.5 mg, 0.011 mmol).
-
Add degassed methanol (2 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
In a separate vial, dissolve methyl 4-oxo-4-phenylbutanoate (192.2 mg, 1.0 mmol) and ammonium formate (126.1 mg, 2.0 mmol) in degassed methanol (3 mL).
-
Transfer the substrate solution to the Schlenk flask containing the catalyst.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-5-phenylpyrrolidin-2-one.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Staudinger-Type Reductive Cyclization of Azido Amides
The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines. When applied to azido amides, this reaction can be followed by an intramolecular cyclization to form lactams. This "Staudinger-type reductive cyclization" is a powerful tool for the synthesis of various lactam-containing heterocycles.[4][5][6] The reaction can be promoted by reagents such as triphenylphosphine (PPh₃) in the presence of water.
Data Presentation: Staudinger-Type Reductive Cyclization of Azido Amides
The following table illustrates the scope of the Staudinger-type reductive cyclization for the formation of γ- and δ-lactams from various azido amides. The reaction generally proceeds in good to excellent yields.[4]
| Entry | Azido Amide Substrate | Product | Yield (%) |
| 1 | N-benzyl-3-azidopropanamide | 1-benzylpyrrolidin-2-one | 92 |
| 2 | N-phenyl-3-azidopropanamide | 1-phenylpyrrolidin-2-one | 88 |
| 3 | N-benzyl-4-azidobutanamide | 1-benzylpiperidin-2-one | 95 |
| 4 | N-phenyl-4-azidobutanamide | 1-phenylpiperidin-2-one | 90 |
| 5 | 3-azido-N-(4-methoxybenzyl)propanamide | 1-(4-methoxybenzyl)pyrrolidin-2-one | 94 |
| 6 | 4-azido-N-cyclohexylbutanamide | 1-cyclohexylpiperidin-2-one | 85 |
Experimental Protocol: Staudinger-Type Reductive Cyclization of N-benzyl-3-azidopropanamide
Materials:
-
N-benzyl-3-azidopropanamide (1.0 mmol, 204.2 mg)
-
Triphenylphosphine (1.2 mmol, 314.8 mg)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Water (5.0 mmol, 90 µL)
-
Nitrogen gas supply
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask under a nitrogen atmosphere, add N-benzyl-3-azidopropanamide (204.2 mg, 1.0 mmol) and triphenylphosphine (314.8 mg, 1.2 mmol).
-
Add anhydrous THF (10 mL) and stir the mixture at room temperature until the starting materials are dissolved.
-
Add water (90 µL, 5.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-benzylpyrrolidin-2-one.
Iridium-Catalyzed Reductive Nitro-Mannich Cyclization
A modern and powerful method for lactam synthesis involves the iridium-catalyzed reductive nitro-Mannich cyclization of nitroalkyl-tethered lactams. This reaction proceeds via the partial reduction of the lactam to a cyclic enamine, which then undergoes an intramolecular Mannich-type reaction with the tethered nitro group.[5][7] This method allows for the construction of complex bicyclic lactam structures with high diastereoselectivity.[7]
Data Presentation: Iridium-Catalyzed Reductive Nitro-Mannich Cyclization
The following table demonstrates the scope of the iridium-catalyzed reductive nitro-Mannich cyclization, highlighting the formation of various fused bicyclic lactams with good yields and diastereoselectivities.[7]
| Entry | Nitroalkyl-Tethered Lactam Substrate | Product | Yield (%) | d.r. |
| 1 | 1-(2-nitroethyl)pyrrolidin-2-one | Octahydropyrrolo[1,2-a]pyrazin-4(1H)-one | 75 | >95:5 |
| 2 | 1-(2-nitroethyl)piperidin-2-one | Octahydropyrido[1,2-a]pyrazin-4(1H)-one | 81 | >95:5 |
| 3 | 1-(3-nitropropyl)pyrrolidin-2-one | Hexahydropyrrolo[1,2-a][4][5]diazepin-5(1H)-one | 78 | 90:10 |
| 4 | 1-(3-nitropropyl)piperidin-2-one | Octahydropyrido[1,2-a][4][5]diazepin-5(1H)-one | 72 | 92:8 |
| 5 | 1-(2-nitro-2-phenylethyl)pyrrolidin-2-one | 1-phenyloctahydropyrrolo[1,2-a]pyrazin-4(1H)-one | 65 | >98:2 |
Experimental Protocol: Iridium-Catalyzed Reductive Nitro-Mannich Cyclization of 1-(2-nitroethyl)pyrrolidin-2-one
Materials:
-
1-(2-nitroethyl)pyrrolidin-2-one (0.5 mmol, 79.1 mg)
-
[Ir(COD)Cl]₂ (0.0025 mmol, 1.7 mg)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (1.0 mmol, 177 µL)
-
Toluene, anhydrous (5 mL)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Nitrogen gas supply
-
Schlenk tube (10 mL)
-
Magnetic stirrer
Procedure:
-
To a 10 mL Schlenk tube under a nitrogen atmosphere, add 1-(2-nitroethyl)pyrrolidin-2-one (79.1 mg, 0.5 mmol) and [Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol).
-
Add anhydrous toluene (5 mL) followed by TMDS (177 µL, 1.0 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion of the reduction, quench the reaction by the addition of 1 M HCl (5 mL).
-
Stir the biphasic mixture vigorously for 10 minutes.
-
Separate the aqueous layer and wash the organic layer with 1 M HCl (2 x 5 mL).
-
Combine the aqueous layers and basify to pH > 8 with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford the bicyclic lactam.
Mandatory Visualizations
General Experimental Workflow
References
- 1. Collection - Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chiral lactams via asymmetric hydrogenation of α,β-unsaturated nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 4-(Thiophen-2-yl)pyrrolidin-2-one
Introduction
4-(Thiophen-2-yl)pyrrolidin-2-one is a novel synthetic compound with a chemical structure featuring a pyrrolidinone core linked to a thiophene ring. While the specific biological targets of this compound are not yet fully elucidated, its structural motifs are present in various biologically active molecules, suggesting potential therapeutic applications. Pyrrolidinone derivatives have been explored for a range of activities, including nootropic, anticonvulsant, and anti-inflammatory effects. Similarly, thiophene-containing compounds are known to exhibit diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2]
Given the prevalence of neurodegenerative diseases and the continuous search for new therapeutic agents, a primary area of investigation for novel compounds is their effect on pathways implicated in these disorders. One such critical pathway is the processing of the amyloid precursor protein (APP), which is central to the pathogenesis of Alzheimer's disease.[3][4][5] This document provides detailed protocols for a panel of in vitro assays to investigate the potential effects of this compound on the production of amyloid-beta (Aβ) peptides, key players in Alzheimer's disease pathology. Additionally, a protocol for assessing the general cytotoxicity of the compound is included to ensure that any observed effects on Aβ production are not due to adverse effects on cell health.[6][7][8]
Hypothesized Target: Amyloid Precursor Protein (APP) Processing Pathway
The amyloidogenic pathway of APP processing involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, leading to the production of Aβ peptides, primarily Aβ40 and Aβ42.[3][4][9] An imbalance in the production of these peptides, particularly an increase in the Aβ42/Aβ40 ratio, is a key initiating event in the formation of amyloid plaques, a hallmark of Alzheimer's disease.[5] The following assays are designed to determine if this compound can modulate this pathway.
Diagram of the Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Protocols
Cell-Based Assay for Amyloid-β (Aβ40 and Aβ42) Production
This protocol describes a cell-based assay to measure the effect of this compound on the production and secretion of Aβ40 and Aβ42 peptides from a human neuroblastoma cell line that endogenously expresses APP.[10]
Diagram of the Cell-Based Aβ Production Assay Workflow
Caption: Workflow for the cell-based Aβ production assay.
Materials:
-
BE(2)-M17 human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
24-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Centrifuge
-
Aβ40 and Aβ42 ELISA kits
Procedure:
-
Cell Seeding:
-
Culture BE(2)-M17 cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into 24-well plates at a density of 2 x 10^5 cells per well in 500 µL of medium.
-
-
Cell Treatment:
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and replace it with 500 µL of medium containing the test compound or vehicle control (0.1% DMSO). Include a positive control (e.g., a known γ-secretase inhibitor).
-
-
Sample Collection:
-
Incubate the treated cells for 48 hours.
-
After incubation, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium at 2000 x g for 10 minutes at 4°C to pellet any detached cells and debris.
-
Transfer the supernatant to fresh tubes and store at -80°C until analysis by ELISA.
-
Quantification of Aβ40 and Aβ42 by ELISA
This protocol outlines the procedure for quantifying the levels of secreted Aβ40 and Aβ42 in the conditioned media using commercially available ELISA kits.[11][12][13][14]
Diagram of the ELISA Workflow
Caption: General workflow for an Aβ sandwich ELISA.
Materials:
-
Human Aβ40 and Aβ42 ELISA kits (containing capture antibody-coated plates, detection antibodies, standards, buffers, and substrate)
-
Conditioned media samples
-
Microplate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the Aβ standards as per the kit instructions to generate a standard curve.
-
-
Assay:
-
Add 100 µL of standards, controls, and conditioned media samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit protocol (typically 2 hours at room temperature or overnight at 4°C).
-
Wash the wells three to five times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate as recommended (e.g., 1-2 hours at room temperature).
-
Wash the wells as before.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for the specified time (e.g., 30 minutes).
-
Wash the wells again.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50-100 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average zero standard optical density from all readings.
-
Plot the standard curve (absorbance vs. concentration) and determine the concentration of Aβ40 and Aβ42 in the samples by interpolation.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[8][15][16]
Diagram of the MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Materials:
-
BE(2)-M17 cells
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed BE(2)-M17 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours.
-
Treat the cells with the same concentrations of this compound as used in the Aβ production assay. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
-
MTT Incubation:
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Data Presentation
The following tables present example data for the in vitro assays described above.
Table 1: Effect of this compound on Aβ40 and Aβ42 Secretion
| Concentration (µM) | Aβ40 (pg/mL) ± SD | % Inhibition of Aβ40 | Aβ42 (pg/mL) ± SD | % Inhibition of Aβ42 | Aβ42/Aβ40 Ratio |
| Vehicle (0.1% DMSO) | 350.2 ± 25.5 | 0 | 52.8 ± 6.1 | 0 | 0.151 |
| 0.1 | 345.8 ± 22.1 | 1.3 | 48.2 ± 5.5 | 8.7 | 0.139 |
| 1 | 320.5 ± 18.9 | 8.5 | 35.1 ± 4.2 | 33.5 | 0.110 |
| 10 | 250.1 ± 15.3 | 28.6 | 18.9 ± 2.8 | 64.2 | 0.076 |
| 100 | 180.6 ± 12.7 | 48.4 | 9.2 ± 1.5 | 82.6 | 0.051 |
Table 2: Cytotoxicity of this compound
| Concentration (µM) | % Cell Viability ± SD |
| Vehicle (0.1% DMSO) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 100 | 92.3 ± 6.3 |
The provided protocols and application notes offer a comprehensive framework for the initial in vitro characterization of this compound, with a focus on its potential as a modulator of APP processing. The cell-based assays for Aβ production, coupled with ELISA quantification, will provide quantitative data on the compound's efficacy and selectivity. The MTT assay is a critical component for ruling out non-specific cytotoxic effects. The structured data presentation and visual workflows are designed to facilitate clear interpretation and reporting of the experimental findings for researchers, scientists, and drug development professionals. Based on the initial screening results, further mechanistic studies, such as direct enzyme activity assays for β- and γ-secretase, can be designed to elucidate the precise mechanism of action.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 8. assaygenie.com [assaygenie.com]
- 9. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Assay for Anti-Aβ40 or Anti-Aβ42 Antibody [bio-protocol.org]
- 12. intimakmur.co.id [intimakmur.co.id]
- 13. novamedline.com [novamedline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Screening of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental scaffolds in medicinal chemistry due to their diverse chemical properties and broad range of biological activities.[1][2] They are integral to numerous natural products and synthetic drugs, playing a significant role in treating a wide array of diseases, including cancer and infectious diseases.[1][3][4] Effective biological screening is the cornerstone of identifying and developing new therapeutic agents from the vast chemical space of heterocyclic compounds. These application notes provide detailed protocols for primary in vitro screening assays, including anticancer, antimicrobial, and enzyme inhibition studies, to guide researchers in the initial evaluation of novel heterocyclic candidates.
Part 1: Anticancer Activity Screening
Heterocyclic compounds are known to interfere with various molecular pathways essential for cancer cell proliferation and survival.[3] Common screening methods involve evaluating the cytotoxic and anti-proliferative effects of these compounds on various human cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] In living cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into purple formazan crystals.[6] The concentration of these crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[5][7]
-
Test heterocyclic compounds and a positive control (e.g., Doxorubicin)[8]
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test heterocyclic compounds. After 24 hours, replace the old medium with fresh medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle control (e.g., 0.5% DMSO) and a positive control.[7][9]
-
Incubation: Incubate the plates for the desired exposure time, typically 24 to 72 hours.[7][9]
-
MTT Addition: Add 10 µL of MTT stock solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[5][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly with a pipette.[5][7]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 570-590 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability using the formula: [(OD of treated cells) / (OD of control cells)] × 100%. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
Data Presentation: Cytotoxicity of Heterocyclic Compounds
The results of anticancer screening are typically summarized by their IC₅₀ values against various cell lines.
| Compound Class | Compound Example | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine Derivative | Compound 13 | HepG2 (Liver) | 8.78 | [8] |
| Pyrimidine Derivative | Compound 19 | HeLa (Cervical) | 4.26 | [8] |
| Flavanone Derivative | Furfuraldehyde 19 | MCF7 (Breast) | 51.0 | [1] |
| Quinoline Hybrid | Compound 6 | MCF-7 (Breast) | 1.7 | [10] |
| 1,2,3-Triazole Derivative | Various | A549 (Lung) | 0.16+ | [10] |
Visualizations: Workflow and Signaling Pathways
References
- 1. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. iipseries.org [iipseries.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 8. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: 4-(Thiophen-2-yl)pyrrolidin-2-one as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-(Thiophen-2-yl)pyrrolidin-2-one as an inhibitor of key enzymes involved in carbohydrate metabolism. While direct inhibitory data for this specific compound is not extensively available in published literature, based on the activity of structurally similar pyrrolidine derivatives, this document outlines the rationale for its investigation as an inhibitor of α-amylase and α-glucosidase, and provides detailed protocols for its evaluation.[1][2][3]
Introduction
Pyrrolidinone-containing structures are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Notably, various derivatives of the pyrrolidinone scaffold have demonstrated inhibitory effects against several enzymes, highlighting their potential as therapeutic agents. This document focuses on the prospective application of this compound as an inhibitor of α-amylase and α-glucosidase, two critical enzymes in the digestive process of carbohydrates. The inhibition of these enzymes is a well-established therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[1][3]
Potential Enzyme Targets and Signaling Pathway
α-Amylase and α-Glucosidase in Carbohydrate Digestion
α-Amylase, present in saliva and pancreatic secretions, initiates the digestion of complex carbohydrates like starch into smaller oligosaccharides. Subsequently, α-glucosidase, located in the brush border of the small intestine, further hydrolyzes these oligosaccharides into monosaccharides, primarily glucose, which is then absorbed into the bloodstream.
The inhibition of these enzymes can effectively delay carbohydrate digestion and absorption, leading to a reduction in the post-meal spike in blood glucose levels. This mechanism is central to the management of type 2 diabetes.
Below is a diagram illustrating the signaling pathway of carbohydrate digestion and the points of inhibition by α-amylase and α-glucosidase inhibitors.
Caption: Inhibition of carbohydrate digestion by this compound.
Quantitative Data on Related Compounds
| Compound | Target Enzyme | IC50 Value (µg/mL) | Reference |
| (S)-1-(4-methoxybenzyl)pyrrolidine-2-carboxamide | α-Amylase | 26.24 | [1] |
| (S)-1-(4-methoxybenzyl)pyrrolidine-2-carboxamide | α-Glucosidase | 18.04 | [1] |
| (S)-1-benzylpyrrolidine-2-carboxamide | α-Amylase | 36.32 | [1] |
| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 mM | [2] |
| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | 1.64 mM | [2] |
| Acarbose (Standard) | α-Amylase | 5.50 | [1] |
| Acarbose (Standard) | α-Glucosidase | - | - |
| Metformin (Standard) | α-Amylase | 25.31 | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the inhibitory activity of this compound against α-amylase and α-glucosidase.
Protocol 1: α-Amylase Inhibition Assay
This protocol is adapted from a method used for evaluating pyrrolidine derivatives.[1]
Materials:
-
α-Amylase from human saliva
-
Starch solution (1% w/v in phosphate buffer)
-
Phosphate buffer (0.1 M, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
This compound (test compound)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve final concentrations ranging from 20 to 100 µg/mL.
-
In a 96-well microplate, add 50 µL of the test compound solution or positive control (Acarbose) to respective wells.
-
Add 50 µL of α-amylase solution (2 units/mL) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
After incubation, add 50 µL of the starch solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Experimental Workflow for α-Amylase Inhibition Assay
Caption: A stepwise workflow for the α-amylase inhibition assay.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is based on a standard method for assessing α-glucosidase inhibitors.[1]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
This compound (test compound)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and prepare serial dilutions in phosphate buffer to achieve final concentrations ranging from 20 to 100 µg/mL.
-
In a 96-well microplate, add 10 µL of the test compound solution or positive control to respective wells.
-
Add 50 µL of α-glucosidase solution (1 U/mL) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Add 20 µL of pNPG solution (1 M) to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: A stepwise workflow for the α-glucosidase inhibition assay.
Conclusion
Based on the established inhibitory activity of various pyrrolidine derivatives against α-amylase and α-glucosidase, this compound represents a promising candidate for investigation as a dual inhibitor of these key carbohydrate-metabolizing enzymes. The provided protocols offer a robust framework for researchers to experimentally validate its efficacy and determine its inhibitory constants. Further studies, including kinetic analysis and in vivo models, are warranted to fully elucidate the therapeutic potential of this compound in the context of type 2 diabetes and related metabolic disorders.
References
- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Design for Antibacterial Testing of Thiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the experimental design and execution of antibacterial activity testing for novel thiophene derivatives. These protocols are designed to ensure robust and reproducible data generation for the evaluation of new chemical entities.
Introduction
Thiophene derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial properties.[1][2][3] The evaluation of their efficacy against clinically relevant bacterial pathogens is a critical step in the drug discovery and development process. This document outlines detailed protocols for determining the antibacterial activity of thiophene derivatives, including the assessment of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and preliminary mechanism of action studies focusing on membrane permeabilization and DNA interaction.
Experimental Workflow
The overall experimental workflow for assessing the antibacterial potential of thiophene derivatives is depicted below. This process begins with primary screening to determine the minimum inhibitory concentration and progresses to more detailed studies to understand the bactericidal properties and potential mechanisms of action.
Caption: Overall workflow for antibacterial testing of thiophene derivatives.
Data Presentation
Quantitative data from the antibacterial assays should be summarized in clear and concise tables to facilitate comparison between different thiophene derivatives and control antibiotics.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data
Table 1: MIC and MBC Values of Thiophene Derivatives against Test Bacteria
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Thio-A | Staphylococcus aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Thio-A | Escherichia coli ATCC 25922 | 32 | 128 | 4 | Bactericidal |
| Thio-B | Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Thio-B | Escherichia coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.[4]
Membrane Permeabilization Assay Data
Table 2: Membrane Permeabilization Activity of Thiophene Derivatives
| Compound ID | Bacterial Strain | Concentration (µg/mL) | % Increase in NPN Fluorescence | Interpretation |
| Thio-A | Escherichia coli ATCC 25922 | 16 (0.5 x MIC) | 15% | Low Permeabilization |
| Thio-A | Escherichia coli ATCC 25922 | 32 (1 x MIC) | 65% | Significant Permeabilization |
| Thio-B | Escherichia coli ATCC 25922 | 32 (0.5 x MIC) | 10% | Low Permeabilization |
| Thio-B | Escherichia coli ATCC 25922 | 64 (1 x MIC) | 25% | Moderate Permeabilization |
| Polymyxin B | Escherichia coli ATCC 25922 | 2 (1 x MIC) | 90% | High Permeabilization |
DNA Interaction Assay Data
Table 3: DNA Binding Affinity of Thiophene Derivatives
| Compound ID | DNA Source | Binding Constant (Kb) (M-1) | Interpretation |
| Thio-A | Calf Thymus DNA | 1.5 x 104 | Moderate Binding |
| Thio-B | Calf Thymus DNA | 0.8 x 104 | Weak Binding |
| Ethidium Bromide | Calf Thymus DNA | 1.2 x 106 | Strong Intercalator |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a thiophene derivative that visibly inhibits the growth of a microorganism.[5][6][7][8][9] The broth microdilution method is recommended as the gold standard.[10][11]
Materials
-
Thiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)[8]
-
Sterile 96-well microtiter plates[5]
-
Spectrophotometer
-
Incubator (37°C)
Protocol
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 108 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.[7]
-
-
Preparation of Thiophene Derivative Dilutions:
-
Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted thiophene derivative.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-24 hours.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the thiophene derivative at which no visible growth is observed.[9]
-
Caption: Protocol for Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of a thiophene derivative required to kill 99.9% of the initial bacterial inoculum.[4][12][13]
Materials
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Incubator (37°C)
Protocol
-
Subculturing from MIC Wells:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spot-inoculate the aliquots onto separate MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the thiophene derivative that results in a ≥99.9% reduction in the initial bacterial count (i.e., no more than 0.1% of the original inoculum survives).[4]
-
Caption: Protocol for Minimum Bactericidal Concentration (MBC) assay.
Bacterial Membrane Permeabilization Assay
This assay assesses the ability of thiophene derivatives to disrupt the bacterial cell membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[14]
Materials
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
N-phenyl-1-naphthylamine (NPN) solution
-
Thiophene derivatives
-
Fluorometer or microplate reader with fluorescence capabilities
Protocol
-
Preparation of Bacterial Suspension:
-
Grow bacteria to the mid-log phase, harvest by centrifugation, and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an optical density (OD600) of 0.5.
-
-
NPN Uptake Assay:
-
In a 96-well black microtiter plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM and incubate for 10 minutes at room temperature.[14]
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add the thiophene derivatives at various concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
Immediately monitor the increase in fluorescence for 10-15 minutes.[15]
-
-
Data Analysis:
-
Calculate the percentage increase in fluorescence relative to the baseline.
-
A significant increase in fluorescence indicates membrane permeabilization.
-
Caption: Protocol for bacterial membrane permeabilization assay.
DNA Interaction Assay
This assay evaluates the potential of thiophene derivatives to bind to bacterial DNA, which can be a mechanism of antibacterial action.[16] UV-Visible spectroscopy is a common method to study this interaction.[17][18]
Materials
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer
-
Thiophene derivatives
-
UV-Visible spectrophotometer
Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The purity of the DNA should be checked by measuring the A260/A280 ratio, which should be ~1.8-1.9.[17]
-
Prepare a stock solution of the thiophene derivative in the same buffer.
-
-
UV-Vis Titration:
-
Keep the concentration of the thiophene derivative constant while titrating with increasing concentrations of CT-DNA.
-
Record the UV-Vis absorption spectrum after each addition of DNA.
-
-
Data Analysis:
-
Analyze the changes in the absorption spectra (e.g., hypochromism or hyperchromism, and red or blue shifts in the maximum wavelength) to determine the mode of binding (intercalation, groove binding, or electrostatic interaction).
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or similar models.[17]
-
Caption: Protocol for DNA interaction assay using UV-Vis spectroscopy.
Conclusion
These application notes and protocols provide a robust framework for the systematic evaluation of the antibacterial properties of novel thiophene derivatives. Adherence to these standardized methods will ensure the generation of high-quality, comparable data, which is essential for advancing promising lead compounds through the drug discovery pipeline. Further investigations into the specific molecular targets and mechanisms of action may be warranted for compounds demonstrating significant antibacterial activity.
References
- 1. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. protocols.io [protocols.io]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. researchgate.net [researchgate.net]
- 15. 4.5. Bacterial Membrane Permeabilization Assays [bio-protocol.org]
- 16. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial activity and DNA interaction of triazine iron and ruthenium complexes: spectroscopic, voltammetric and theoretical studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04152B [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Application Note: A Framework for Cell-Based Assay Development for Novel Pyrrolidinone-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties.[1] Novel pyrrolidinone derivatives often target key signaling pathways implicated in cell proliferation, survival, and angiogenesis.[2][3] Developing a robust suite of cell-based assays is critical for characterizing the mechanism of action, potency, and selectivity of these new chemical entities. This document provides a detailed framework and protocols for the systematic evaluation of novel pyrrolidinones, from initial cytotoxicity screening to mechanism of action and target engagement studies.
Implicated Signaling Pathways
Many pyrrolidinone derivatives exert their anticancer effects by modulating critical signaling cascades. Understanding these pathways is essential for designing relevant assays and interpreting results.
Receptor Tyrosine Kinase (RTK) Signaling
Several pyrrolidinone compounds have been identified as inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and cell proliferation.[2] Inhibition of these receptors blocks downstream signaling, leading to reduced tumor growth.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by pyrrolidinones.
Apoptosis (Programmed Cell Death)
Induction of apoptosis is a key mechanism for many anticancer agents. Pyrrolidinone derivatives have been shown to trigger cell death through apoptotic pathways, often involving the activation of caspase enzymes.[4][5] Assays that measure apoptotic markers are therefore crucial for characterizing these compounds.
Caption: Simplified overview of apoptosis induction by novel pyrrolidinone compounds.
Experimental Workflow
A tiered approach is recommended for efficiently screening and characterizing novel pyrrolidinones. The workflow progresses from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: Tiered experimental workflow for characterizing novel pyrrolidinone compounds.
Experimental Protocols
Detailed protocols for the key assays identified in the workflow are provided below.
Protocol: Cell Viability (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.[6][7]
Materials:
-
96-well clear flat-bottom cell culture plates
-
Cancer cell lines of interest (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrrolidinone compounds, solubilized in DMSO
-
MTS reagent solution (containing PES)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidinone compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent solution to each well.[7]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a multi-well spectrophotometer.[6]
-
Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the pyrrolidinone compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating/apoptotic cells).
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with their corresponding supernatant.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cells twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive[8]
-
Protocol: Target Engagement (NanoBRET™ Assay)
This live-cell assay measures compound binding to a specific protein target. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[10][11]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target
-
Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-target fusion plasmid. Plate the transfected cells into assay plates and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test pyrrolidinone compounds in Opti-MEM.
-
Prepare the fluorescent tracer at a pre-determined optimal concentration in Opti-MEM.
-
Add the test compounds to the wells, followed immediately by the tracer.
-
-
Incubate the plate at 37°C, 5% CO₂ for 2 hours.
-
Lysis and Signal Detection:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells.
-
-
Data Acquisition: Read the plate on a luminometer equipped with two filters (e.g., 460 nm for donor emission and >610 nm for acceptor emission).
-
Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Convert raw ratios to milliBRET units (mBU): Raw BRET Ratio * 1000.
-
Plot the mBU against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ for target engagement.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between compounds.
Table 1: Cytotoxicity of Novel Pyrrolidinones Across Cancer Cell Lines
| Compound ID | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|
| NP-001 | 1.25 | 3.41 | 2.87 |
| NP-002 | 0.89 | 1.15 | 0.95 |
| NP-003 | 15.7 | > 50 | 25.4 |
| Doxorubicin | 0.08 | 0.12 | 0.05 |
Table 2: Induction of Apoptosis by Compound NP-002 in HCT116 Cells (24h Treatment)
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
|---|---|---|---|---|
| Vehicle | - | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.6 |
| NP-002 | 0.5 | 70.3 ± 3.1 | 18.9 ± 2.5 | 10.8 ± 1.9 |
| NP-002 | 1.0 | 45.2 ± 4.5 | 35.6 ± 3.8 | 19.2 ± 2.1 |
| NP-002 | 2.0 | 15.8 ± 2.9 | 48.1 ± 5.2 | 36.1 ± 4.3 |
Table 3: Target Engagement of NP-002 Against Target Kinase X
| Assay Type | Compound | IC₅₀ (nM) |
|---|---|---|
| Biochemical Assay | NP-002 | 45.3 |
| NanoBRET™ (Live Cell) | NP-002 | 112.8 |
| Biochemical Assay | Staurosporine | 5.6 |
| NanoBRET™ (Live Cell) | Staurosporine | 25.1 |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthesis-and-biological-evaluation-of-substituted-pyrrolidines-and-pyrroles-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. selvita.com [selvita.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
Application Notes & Protocols: High-Throughput Screening of 4-(Thiophen-2-yl)pyrrolidin-2-one Analogs for Sodium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(thiophen-2-yl)pyrrolidin-2-one scaffold represents a promising starting point for the development of novel therapeutics. Analogs of this chemical series have been noted for a range of biological activities, with particular interest in their potential as modulators of central nervous system targets due to structural similarities with known anticonvulsant and antinociceptive agents.[1][2] The pyrrolidine ring is a versatile scaffold in drug discovery, offering opportunities to explore three-dimensional chemical space, which can lead to enhanced biological activity and improved physicochemical properties.[1][3][4] This document outlines a detailed protocol for a high-throughput screening (HTS) campaign designed to identify and characterize novel modulators of voltage-gated sodium channels (Nav) from a library of this compound analogs.
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, making them a well-validated target class for the treatment of a variety of disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias. The screening assay described herein is a fluorescence-based membrane potential assay, which allows for the rapid and sensitive detection of compound-mediated effects on sodium channel activity in a high-throughput format.
Data Presentation: Inhibitory Activity of this compound Analogs on Nav1.7
The following table summarizes the hypothetical results from a primary screen of selected this compound analogs against the human Nav1.7 channel. The data is presented as IC50 values, representing the concentration of the compound required to achieve 50% inhibition of the veratridine-induced sodium influx.
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) |
| TPA-001 | H | H | > 50 |
| TPA-002 | 4-F-Ph | H | 12.5 |
| TPA-003 | 4-Cl-Ph | H | 8.2 |
| TPA-004 | 4-MeO-Ph | H | 25.1 |
| TPA-005 | H | Me | 45.3 |
| TPA-006 | 4-F-Ph | Me | 5.6 |
| TPA-007 | 4-Cl-Ph | Me | 2.1 |
| TPA-008 | 4-MeO-Ph | Me | 18.9 |
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening campaign is depicted in the diagram below. This process begins with the preparation of the compound library and the cell line expressing the target sodium channel, followed by the automated assay procedure, data acquisition, and analysis to identify hit compounds.
Caption: High-throughput screening workflow for identifying Nav1.7 modulators.
Primary Screening Protocol: Fluorescence-Based Membrane Potential Assay
This protocol is designed for a 384-well plate format and is compatible with automated liquid handling systems.
Materials and Reagents:
-
HEK293 cell line stably expressing human Nav1.7.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Veratridine (sodium channel agonist).
-
Tetracaine (reference inhibitor).
-
This compound analog library in 100% DMSO.
-
384-well black, clear-bottom assay plates.
Procedure:
-
Cell Plating: Seed the HEK293-Nav1.7 cells into 384-well assay plates at a density of 20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare intermediate compound plates by diluting the 10 mM stock library in Assay Buffer to a 4x final concentration. Include controls: Assay Buffer with 0.4% DMSO (negative control) and 4x concentrated tetracaine (positive control).
-
Dye Loading: On the day of the assay, remove the culture medium from the cell plates and add 20 µL of the membrane potential dye solution, prepared according to the manufacturer's instructions. Incubate the plates at 37°C for 60 minutes.
-
Compound Addition: Transfer 10 µL of the 4x compound solutions from the intermediate plate to the corresponding wells of the cell plate. This results in a 1x final concentration of the test compounds. Incubate at room temperature for 20 minutes.
-
Signal Generation and Detection: Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for 10 seconds.
-
Add 10 µL of 5x veratridine solution (final concentration to elicit ~80% of maximal response) to all wells simultaneously using the instrument's integrated pipettor.
-
Immediately begin recording the fluorescence signal every second for 3 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon veratridine addition is indicative of sodium channel activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway
Voltage-gated sodium channels are integral membrane proteins that undergo conformational changes in response to changes in the membrane potential. The simplified diagram below illustrates the basic states of a voltage-gated sodium channel and the mechanism of action of channel blockers.
Caption: States of a voltage-gated sodium channel and blocker interaction.
Conclusion
The described high-throughput screening protocol provides a robust and efficient method for the identification and characterization of novel this compound analog modulators of voltage-gated sodium channels. The fluorescence-based membrane potential assay is well-suited for large-scale screening campaigns and can be readily adapted for various sodium channel subtypes. The hypothetical data presented for the TPA series suggests that substitutions on both the phenyl ring and the pyrrolidinone nitrogen can significantly impact inhibitory potency, providing a basis for future structure-activity relationship (SAR) studies. Hits identified from this screen can be further validated and characterized using electrophysiological techniques to confirm their mechanism of action and subtype selectivity.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
Troubleshooting & Optimization
Thiophene Synthesis Technical Support Center
Welcome to the Technical Support Center for Thiophene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during thiophene synthesis?
A1: The most prevalent side reactions are highly dependent on the chosen synthetic route. For the Paal-Knorr synthesis, the formation of furan byproducts is a common issue. In the Gewald synthesis of 2-aminothiophenes, dimerization of the intermediate α,β-unsaturated nitrile can occur.[1] The Fiesselmann synthesis may yield thioacetal as a notable byproduct.[2]
Q2: How can I minimize the formation of furan as a byproduct in the Paal-Knorr synthesis?
A2: Furan formation is a competing reaction pathway. To favor thiophene synthesis, ensure a sufficient excess of the sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), is used.[3] These reagents act as both sulfurizing and dehydrating agents; however, their sulfurization activity should be maximized.[4] Conducting the reaction at an optimal temperature is also crucial, as higher temperatures can sometimes favor the dehydration pathway leading to furan.
Q3: I am observing a significant amount of a dimeric byproduct in my Gewald synthesis. How can I prevent this?
A3: The dimerization of the Knoevenagel-Cope condensation product is a known side reaction in the Gewald synthesis.[1] The yield of this dimer is highly dependent on the reaction conditions.[1] To suppress this side reaction, it is advisable to use a two-step procedure where the Knoevenagel condensation is carried out first, followed by the addition of sulfur and a base for the cyclization. This can prevent the accumulation of the reactive α,β-unsaturated nitrile intermediate that leads to dimerization. Additionally, using an inorganic base in a THF/water solvent system has been shown to suppress byproduct formation.
Q4: In my Fiesselmann synthesis, I am isolating a significant amount of a thioacetal. What conditions can I change to favor thiophene formation?
A4: The formation of a thioacetal is a known side reaction in the Fiesselmann synthesis, particularly when no alcohol is added to the reaction mixture.[2] To favor the desired cyclization to the thiophene, the addition of an alcohol (R⁴OH) can promote the formation of the monoadduct, which then preferentially cyclizes.[2] The choice of base is also critical; a stronger base is typically required for the final Dieckmann-type condensation to form the thiophene ring.
Troubleshooting Guides
Paal-Knorr Thiophene Synthesis: Furan Byproduct Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant peak corresponding to the furan analog in NMR/LC-MS. | Insufficient sulfurization relative to dehydration.[4] | 1. Increase the molar excess of the sulfurizing agent (Lawesson's reagent or P₄S₁₀).[3] 2. Optimize the reaction temperature; avoid excessively high temperatures that may favor dehydration. 3. Ensure the sulfurizing agent is of high quality and activity. |
| Low yield of thiophene with furan as the major product. | Reaction conditions favor the Paal-Knorr furan synthesis pathway.[4] | 1. Switch to a milder sulfurizing agent if using P₄S₁₀, such as Lawesson's reagent, which can sometimes offer better selectivity. 2. Carefully control the reaction time; prolonged reaction times at high temperatures can lead to decomposition or increased byproduct formation. |
Gewald Aminothiophene Synthesis: Dimerization Side Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Isolation of a high molecular weight byproduct consistent with a dimer. | Spontaneous dimerization of the α,β-unsaturated nitrile intermediate.[1] | 1. Adopt a two-step protocol: first, perform the Knoevenagel condensation to form the α,β-unsaturated nitrile, isolate it, and then react it with sulfur and base. 2. Use a heterogeneous catalyst system (e.g., KF-alumina) which can improve selectivity. 3. Employ microwave irradiation, which has been shown to improve reaction yields and reduce reaction times, potentially minimizing the time for dimerization to occur.[5] |
| Low yield of the desired 2-aminothiophene. | Competing dimerization pathway is kinetically favored under the current conditions.[1] | 1. Optimize the base and solvent system. The use of an inorganic base in a THF/water mixture can suppress byproduct formation. 2. Carefully control the stoichiometry of the reactants. |
Fiesselmann Thiophene Synthesis: Thioacetal Byproduct Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Major byproduct identified as the thioacetal of the starting β-ketoester. | Reaction conditions favor the formation of the thioacetal over cyclization.[2] | 1. Add an alcohol (e.g., methanol or ethanol) to the reaction mixture to promote the formation of the monoadduct intermediate.[2] 2. Ensure a sufficiently strong base (e.g., sodium ethoxide) is used to facilitate the final intramolecular cyclization. |
| Reaction stalls after the initial Michael addition. | The base is not strong enough to promote the Dieckmann-type condensation. | 1. Switch to a stronger base, such as a sodium alkoxide corresponding to the ester group to avoid transesterification. 2. Increase the reaction temperature to facilitate the cyclization step. |
Experimental Protocols
High-Yield Paal-Knorr Thiophene Synthesis (Minimizing Furan)
This protocol is adapted from procedures that favor thiophene formation over furan.
Materials:
-
1,4-Dicarbonyl compound (1.0 eq)
-
Lawesson's Reagent (0.5 - 1.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a solution of the 1,4-dicarbonyl compound in anhydrous toluene, add Lawesson's reagent in one portion.
-
Heat the reaction mixture to reflux (or a temperature appropriate for the specific substrate, typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene.
Optimized Gewald Synthesis of 2-Aminothiophenes (Suppressing Dimerization)
This two-step protocol is designed to minimize the formation of dimeric byproducts.
Step 1: Knoevenagel Condensation Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Base (e.g., piperidine or triethylamine) (catalytic amount)
-
Ethanol or Toluene
Procedure:
-
Dissolve the ketone/aldehyde and the active methylene nitrile in the chosen solvent.
-
Add a catalytic amount of the base.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude α,β-unsaturated nitrile. This intermediate can be used directly in the next step or purified if necessary.
Step 2: Cyclization with Sulfur Materials:
-
Crude α,β-unsaturated nitrile (from Step 1)
-
Elemental Sulfur (1.1 eq)
-
Base (e.g., morpholine or triethylamine) (2.0 eq)
-
Ethanol or DMF
Procedure:
-
Dissolve the crude α,β-unsaturated nitrile in the solvent.
-
Add elemental sulfur and the base.
-
Heat the mixture (typically to 50-80 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Reaction Pathway Visualizations
Caption: Paal-Knorr synthesis pathway and furan side reaction.
Caption: Gewald synthesis pathway and dimerization side reaction.
Caption: Fiesselmann synthesis pathway and thioacetal side reaction.
References
Technical Support Center: Optimizing Yield in Multi-Step Heterocyclic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during multi-step heterocyclic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during multi-step heterocyclic synthesis, offering potential causes and solutions in a question-and-answer format.
I. General Troubleshooting
Question: My overall yield in a multi-step synthesis is consistently low. What are the general factors I should investigate?
Answer: Low overall yield in a multi-step synthesis is a common issue stemming from the cumulative loss at each step.[1] A thorough investigation should include:
-
Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can lead to side reactions, reducing the yield of your desired product.[2] Always ensure the purity of your chemicals, and purify them if necessary.[3]
-
Reaction Conditions: Each step needs to be individually optimized for temperature, pressure, solvent, and catalyst.[4][5] Even small deviations can significantly impact yield.
-
Intermediate Stability: Some heterocyclic intermediates can be unstable and decompose during the reaction or workup.[4][6][7] Understanding the stability of your intermediates is crucial for proper handling and purification.
-
Purification Techniques: Inefficient purification at each step can lead to significant product loss.[1] Optimizing your purification methods, such as chromatography and recrystallization, is essential.
-
Moisture and Air Sensitivity: Many reactions in heterocyclic synthesis are sensitive to moisture and air.[8] Ensure all glassware is properly dried and reactions are conducted under an inert atmosphere when necessary.
Question: I am observing multiple side products in my reaction. How can I improve the selectivity?
Answer: The formation of side products is a frequent challenge, especially with complex molecules containing multiple functional groups.[1] To enhance selectivity:
-
Protecting Groups: Consider using protecting groups to temporarily block reactive functional groups that are not involved in the desired transformation.
-
Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligands can dramatically influence the selectivity. For instance, in palladium-catalyzed cross-coupling reactions, the ligand can control the site of the reaction.[9]
-
Reaction Temperature and Time: Lowering the reaction temperature can sometimes suppress side reactions. Additionally, monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products.[3]
-
Solvent Effects: The solvent can play a crucial role in modulating reactivity and selectivity.[10] Experiment with different solvents to find the optimal one for your reaction.
II. Specific Reaction Troubleshooting
Question: I am having trouble with the Hantzsch pyridine synthesis; my yields are low and I'm getting significant side products.
Answer: The classical Hantzsch synthesis can suffer from harsh reaction conditions and long reaction times.[10] Common issues and solutions include:
-
Low Yields:
-
Catalyst: Using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields.[10]
-
Reaction Conditions: Traditional methods often require refluxing in ethanol.[11] Modern variations using microwave assistance can lead to higher yields in shorter times.[12]
-
-
Side Products/Aromatization Issues:
-
The initial product is a dihydropyridine which needs to be oxidized to the pyridine.[10]
-
Oxidizing Agent: Common oxidants like CrO₃, KMnO₄, and HNO₃ can lead to low yields and side products.[10] Milder and more efficient methods for aromatization have been developed, including the use of iodine in refluxing methanol or photochemical conditions.[10]
-
Question: My Pictet-Spengler reaction is giving a low yield. What can I do to optimize it?
Answer: The Pictet-Spengler reaction is sensitive to the electronic nature of the aromatic ring and the reaction conditions.
-
Substrate Reactivity: The reaction works best with electron-rich aromatic rings like indoles and pyrroles.[13] For less nucleophilic rings, higher temperatures and stronger acids may be necessary.[13]
-
Catalyst: The reaction is typically acid-catalyzed to form the more electrophilic iminium ion.[13] Both Brønsted and Lewis acids can be used.
-
Reaction Conditions:
-
While traditionally performed with heating in a protic solvent, superior yields are sometimes achieved in aprotic media, occasionally even without an acid catalyst.[13]
-
For reactions involving tryptophan esters, conducting the reaction in chloroform in the presence of molecular sieves can lead to nearly quantitative yields.
-
Using a slight excess of the carbonyl compound can help drive the reaction to completion.
-
Question: I am struggling with the purification of my nitrogen-containing heterocyclic product. What are some effective protocols?
Answer: Purification of nitrogen-containing heterocycles can be challenging due to their basicity and potential for decomposition on silica gel.[5]
-
Column Chromatography:
-
For basic compounds like pyridines: Adding a small amount of triethylamine or pyridine (about 0.1%) to the eluent can help prevent tailing on silica gel.
-
For sensitive compounds: Deactivated silica (e.g., with triethylamine or sodium bicarbonate) or alternative stationary phases like alumina (neutral or basic) or Florisil can be used to prevent decomposition.[5]
-
-
Recrystallization:
-
For imidazoles: Ethanol is a common and effective solvent for recrystallization. The general procedure involves dissolving the crude product in hot ethanol and allowing it to cool slowly to form pure crystals.
-
For indoles: A combination of extraction and crystallization can be a powerful purification method.[6]
-
-
Acid-Base Extraction: For basic heterocycles, an acid wash can be used to extract the compound into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from the literature, comparing yields of common heterocyclic syntheses under different conditions.
Table 1: Comparison of Catalysts and Solvents for Fischer Indole Synthesis
| Catalyst | Solvent | Yield (%) | Reference |
| ZnCl₂ | Acetic Acid | 75 | |
| BF₃·OEt₂ | Acetic Acid | 68 | |
| Polyphosphoric Acid | None | 85 | |
| p-Toluenesulfonic acid | Toluene | 82 |
Table 2: Impact of Solvent on Yield in Paal-Knorr Pyrrole Synthesis
| Solvent | Temperature (°C) | Yield (%) | Reference |
| Water | 100 | 96 | [6] |
| Methanol | 65 | 95 | [6] |
| Ethanol | 78 | 93 | [6] |
| Acetone | 56 | 85 | [6] |
| Chloroform | 62 | 75 | [6] |
| Ethyl acetate | 77 | 90 | [6] |
| THF | 66 | 89 | [6] |
| DCM | 40 | 90 | [6] |
| Toluene | 110 | 87 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experimental techniques cited in the troubleshooting guides.
Protocol 1: General Procedure for Flash Column Chromatography of a Basic Heterocyclic Compound
-
Solvent System Selection: Identify a suitable solvent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3. For basic compounds, add 0.1% triethylamine or pyridine to the eluent mixture (e.g., hexanes/ethyl acetate).
-
Column Packing:
-
Plug the bottom of a chromatography column with a small piece of cotton wool.
-
Add a small layer of sand (approx. 2 cm).
-
Add the appropriate amount of silica gel (Silica 60 is common) as a dry powder.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand (approx. 1-2 cm) on top of the silica gel.
-
-
Column Equilibration:
-
Carefully pour the chosen eluent into the column, avoiding disturbance of the top sand layer.
-
Use compressed air to gently push the solvent through the column until the silica is fully wetted and the solvent level is at the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Carefully apply the solution to the top of the column using a pipette.
-
Rinse the flask several times with a small amount of the eluent and add the rinsings to the column.
-
Allow the solvent level to drop to the top of the sand after each addition.
-
-
Elution and Fraction Collection:
-
Carefully fill the rest of the column with the eluent.
-
Apply gentle air pressure to elute the solvent through the column.
-
Collect fractions in test tubes and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Procedure for Recrystallization of an Imidazole Derivative
-
Solvent Selection: Choose a solvent in which the imidazole is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol is often a good choice.
-
Dissolution:
-
Place the crude imidazole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
To promote further crystallization, the flask can be placed in an ice bath.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing heterocyclic synthesis.
References
- 1. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. flash-chromatography.com [flash-chromatography.com]
- 4. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. doaj.org [doaj.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Polar Pyrrolidinone Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar pyrrolidinone compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of polar pyrrolidinone compounds using various techniques.
Crystallization
Question: My polar pyrrolidinone compound will not crystallize from solution. What can I do?
Answer:
Inducing crystallization of highly polar compounds can be challenging due to their high solubility in polar solvents. Here are several techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Solvent-Pair System: If your compound is too soluble in one solvent but insoluble in another, a mixed solvent system can be effective. Dissolve your compound in the "good" solvent and then slowly add the "poor" (anti-solvent) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Vapor Diffusion: Dissolve your compound in a small vial and place this vial inside a larger, sealed container with a more volatile anti-solvent. The vapor from the anti-solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.
-
Reduce Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) to decrease solubility.
Question: My compound "oils out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. To address this:
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
-
Use a Larger Volume of Solvent: This will reduce the concentration of the solute and can prevent oiling out.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Rapid cooling can favor the formation of an oil over crystals.
-
Re-dissolve and Re-cool: If an oil has formed, try reheating the solution to dissolve the oil and then cool it more slowly, perhaps with the addition of a seed crystal.
Column Chromatography
Question: My polar pyrrolidinone compound streaks badly on a silica gel column, leading to poor separation. What is the cause and how can I prevent it?
Answer:
Streaking of polar compounds on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface. This is particularly common with basic pyrrolidinone derivatives. To mitigate this:
-
Solvent System Modification:
-
Add a Basic Modifier: For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica and improve peak shape.[1]
-
Use More Polar Solvents: A common mobile phase for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Sometimes, a combination like chloroform:methanol:water is necessary.[1]
-
-
Alternative Stationary Phases:
-
Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Bonded Phases: Consider using polar-bonded phases like amino- or diol-functionalized silica.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It typically uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[2][3][4][5][6]
-
Question: My polar pyrrolidinone compound either doesn't move from the baseline or elutes with the solvent front in normal-phase chromatography. How do I achieve good retention and separation?
Answer:
This is a common issue with highly polar compounds. Here are some strategies:
-
For Compounds Stuck at the Baseline (Too Polar):
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/methanol system). You might need to use a gradient elution.
-
Switch to a More Polar Mobile Phase System: Consider using solvent systems containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane.
-
Employ HILIC: As mentioned above, HILIC is specifically designed for the retention of highly polar compounds.[2][3][4][5][6]
-
-
For Compounds Eluting with the Solvent Front (Not Polar Enough for the System):
-
Decrease Eluent Polarity: Use a less polar solvent system.
-
Switch to Reversed-Phase Chromatography: If your compound has some non-polar character, reversed-phase chromatography (e.g., with a C18 column) might provide better retention. However, for very polar pyrrolidinones, they might still elute in the void volume. In such cases, HILIC or ion-exchange chromatography would be more appropriate.
-
Liquid-Liquid Extraction
Question: I am having trouble extracting my polar pyrrolidinone compound from an aqueous solution into an organic solvent. What can I do to improve the extraction efficiency?
Answer:
The high water solubility of polar pyrrolidinones makes their extraction into less polar organic solvents challenging. Here are some approaches to improve extraction:
-
Salting Out: Add a high concentration of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase. This increases the polarity of the aqueous layer and decreases the solubility of your organic compound, driving it into the organic phase.
-
Use a More Polar Extraction Solvent: Solvents like ethyl acetate, n-butanol, or a mixture of chloroform and isopropanol are more effective at extracting polar compounds than less polar solvents like hexane or diethyl ether.
-
pH Adjustment: If your pyrrolidinone compound has acidic or basic functional groups, you can adjust the pH of the aqueous solution to neutralize the charge and increase its solubility in the organic phase. For basic pyrrolidinones, increase the pH to deprotonate any ammonium salts. For acidic pyrrolidinones, decrease the pH to protonate any carboxylate salts.
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous extraction apparatus can be used to achieve efficient extraction over a longer period.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing polar pyrrolidinone compounds?
A1: Common impurities often include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like γ-butyrolactone or various amines.
-
Side Products: For instance, in the synthesis of Vildagliptin, process-related impurities such as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E) and its degradation product (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F) have been identified.[7] Other degradation impurities can include cyclic amidines, diketopiperazines, and amides.[8]
-
Residual Solvents: Solvents used in the reaction or workup can be retained in the final product.
-
Reagents: Unreacted reagents or byproducts from reagents can contaminate the product.
Q2: What is the best general chromatography technique for purifying a novel polar pyrrolidinone derivative?
A2: There is no single "best" technique, as the optimal method depends on the specific properties of your compound. However, for highly polar pyrrolidinones, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point. It provides good retention for compounds that are poorly retained in reversed-phase chromatography.[2][3][4][5][6] If your compound has ionizable groups, ion-exchange chromatography can also be a powerful tool. For less polar derivatives, traditional normal-phase or reversed-phase chromatography may be suitable. Supercritical Fluid Chromatography (SFC) is another excellent, "green" alternative that can provide fast and efficient separations for a range of polarities.[9][10][11][12]
Q3: Can I use reversed-phase HPLC for my polar pyrrolidinone? What are the challenges?
A3: You can try, but it is often challenging. The main issue is poor retention, where the compound elutes at or near the void volume of the column because it has a higher affinity for the polar mobile phase than the non-polar stationary phase. To overcome this, you can try:
-
Using a 100% aqueous mobile phase: However, this can lead to "phase dewetting" or "phase collapse" with some C18 columns, causing a loss of retention.
-
Using a polar-embedded or polar-endcapped reversed-phase column: These columns are designed to be more stable in highly aqueous mobile phases and can offer better retention for polar analytes.
-
Ion-pairing chromatography: Adding an ion-pairing reagent to the mobile phase can help retain charged polar compounds. However, these reagents can be difficult to remove from the column and may suppress the signal in mass spectrometry.
Q4: Are there any non-chromatographic methods that are effective for purifying polar pyrrolidinones?
A4: Yes, crystallization can be a very effective and scalable purification method, especially for solid compounds. It relies on differences in solubility at different temperatures.[13] For industrial-scale purification, techniques like falling film melt crystallization have been shown to be highly effective for compounds like 2-pyrrolidone, achieving purities greater than 99.9%.[13] Distillation can be used for liquid pyrrolidinones, sometimes in combination with a chemical treatment. For example, impure 2-pyrrolidone can be treated with a strong base followed by fractional distillation to yield a high-purity product.[14]
Quantitative Data on Purification Methods
| Compound | Purification Method | Initial Purity | Final Purity | Yield | Reference |
| 2-Pyrrolidone | Falling Film Melt Crystallization | 99.5% | >99.9% | 73.3% | [13] |
| N-Vinylpyrrolidone (NVP) | Crystallization (Single-stage with water) | >98% (industrial grade) | >99.99% | Not specified | [15] |
| N-Vinylpyrrolidone (NVP) | Crystallization (Multi-stage) | 99.2% (0.8% impurity) | 99.981% (190 ppm impurity) | Not specified | [16] |
| Vildagliptin Impurity | Synthesis & Recrystallization | Crude | 98.17% | 77% (final step) | [17] |
Experimental Protocols
Protocol 1: General Procedure for Crystallization of a Polar Pyrrolidinone Compound
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a single solvent is not suitable, select a solvent pair (one in which the compound is soluble and one in which it is insoluble, and the two solvents must be miscible).
-
Dissolution: In an Erlenmeyer flask, add the crude polar pyrrolidinone compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Add more hot solvent in small portions until the compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography using HILIC for a Polar Pyrrolidinone
-
Column Packing: Pack a flash chromatography column with silica gel as the stationary phase.
-
Equilibration: Equilibrate the column with the initial mobile phase, which is typically a high percentage of acetonitrile (e.g., 95%) with a small percentage of water (e.g., 5%).
-
Sample Loading: Dissolve the crude polar pyrrolidinone compound in a minimum amount of the mobile phase or a stronger solvent (like a mixture with more water or methanol). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel or Celite, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.[2]
-
Elution: Start the elution with the initial mobile phase. A gradient elution is typically used, where the percentage of the aqueous component is gradually increased to elute the more strongly retained compounds. For example, a gradient from 5% to 50% water in acetonitrile.[2]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC) or another suitable analytical technique.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. biotage.com [biotage.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. longdom.org [longdom.org]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the Degradation Impurities of Vildagliptin [cjph.com.cn]
- 9. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 15. US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone - Google Patents [patents.google.com]
- 16. DE19536859A1 - Process for the purification of N-vinylpyrrolidone by crystallization - Google Patents [patents.google.com]
- 17. asianpubs.org [asianpubs.org]
troubleshooting Horner-Wadsworth-Emmons reaction conditions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is not working or the yield is very low. What are the common causes?
Low or no yield in an HWE reaction can stem from several factors:
-
Ineffective Deprotonation: The phosphonate carbanion may not be forming efficiently. This can be due to a base that is not strong enough to deprotonate the phosphonate ester, or degradation of the base (e.g., old NaH). The hydrogens on the carbon adjacent to the phosphonate and electron-withdrawing group (EWG) are acidic and must be removed to form the nucleophilic carbanion[1].
-
Poorly Reactive Carbonyl Compound: Highly hindered ketones can be unreactive even towards the highly nucleophilic phosphonate carbanions[2]. Aldehydes are generally more reactive than ketones.
-
Substrate Decomposition: The aldehyde or ketone starting material may be sensitive to the basic reaction conditions, leading to side reactions like self-condensation (e.g., aldol condensation).
-
Solvent Issues: The presence of moisture can quench the carbanion. Using anhydrous solvents is critical. Additionally, some solvents like THF can contain peroxides, which may lead to unwanted side reactions, especially under microwave irradiation or in the presence of a reductant[3][4].
-
Incorrect Temperature: While many HWE reactions proceed at room temperature, some systems require cooling to prevent side reactions or heating to drive the reaction to completion.
Q2: I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity?
The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene[5][6]. However, the selectivity can be influenced by several factors.
-
To Favor the (E)-Isomer:
-
Reaction Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) allow for equilibration of the intermediates, which favors the formation of the E-alkene[5][7].
-
Cation Choice: Lithium and sodium salts tend to provide higher (E)-selectivity compared to potassium salts[5].
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde can enhance (E)-selectivity[5].
-
Solvent: Protic solvents can sometimes favor E-alkene formation.
-
-
To Favor the (Z)-Isomer (Still-Gennari Modification):
-
Phosphonate Structure: Using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) accelerates the final elimination step, kinetically favoring the (Z)-alkene[2][8].
-
Base and Cation: Using potassium bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) prevents equilibration of the intermediates, leading to high (Z)-selectivity[9][10].
-
Temperature: Performing the reaction at low temperatures (e.g., -78 °C) is crucial for kinetic control and maximizing (Z)-isomer formation[8].
-
Q3: What is the best base and solvent to use for my HWE reaction?
The choice of base and solvent is critical and depends on the specific substrates.
-
Bases: Phosphonate carbanions are typically generated using strong bases. Common choices include sodium hydride (NaH), sodium methoxide (NaOMe), n-butyllithium (n-BuLi), and lithium bis(trimethylsilyl)amide (LHMDS)[6][11][12]. For base-sensitive substrates, milder conditions like those reported by Masamune-Roush (LiCl with an amine base) can be effective[2][7].
-
Solvents: Anhydrous aprotic solvents are most common. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are frequently used[11]. It is essential to ensure the solvent is dry and, in the case of THF, free of peroxides[3].
Q4: My reaction is complete, but I am struggling with the purification. What is the best workup and purification strategy?
A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble and can be easily removed with an aqueous extraction[5][6][11].
-
Standard Workup Protocol:
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying the alkene product from any remaining starting materials or non-polar side products.
-
Distillation: If the product is a volatile and thermally stable liquid, vacuum distillation can be an effective purification method[13].
-
Recrystallization: If the product is a solid, recrystallization can yield highly pure material.
-
Troubleshooting Guides
Problem: Low Reaction Yield
If you are experiencing low yields, follow this diagnostic workflow to identify and solve the issue.
Caption: Troubleshooting workflow for low HWE reaction yield.
Problem: Poor or Incorrect Stereoselectivity
Use this guide to adjust your reaction conditions to favor the desired alkene isomer.
Caption: Factors influencing E/Z stereoselectivity in the HWE reaction.
Data & Protocols
Table 1: Common Bases for the HWE Reaction
| Base | Typical Solvent(s) | pKa (Conjugate Acid) | Notes |
| Sodium Hydride (NaH) | THF, DME | ~36 (H₂) | Very common, inexpensive. Reaction produces H₂ gas. Use in a well-ventilated fume hood.[11] |
| n-Butyllithium (n-BuLi) | THF, Hexanes | ~50 (Butane) | Very strong base, useful for less acidic phosphonates. Can act as a nucleophile.[6] |
| Lithium Diisopropylamide (LDA) | THF | ~36 (Diisopropylamine) | Strong, non-nucleophilic base. Often prepared in situ. |
| Lithium Hexamethyldisilazide (LHMDS) | THF | ~26 (HMDS) | Strong, non-nucleophilic, commercially available base. Often used for clean reactions.[12] |
| Potassium Hexamethyldisilazide (KHMDS) | THF | ~26 (HMDS) | Key component for Still-Gennari modification to obtain (Z)-alkenes.[9] |
| Lithium Hydroxide (LiOH·H₂O) | None (Solvent-free) | 15.7 (H₂O) | A mild, effective base for certain substrates, offering high (E)-selectivity under solvent-free conditions.[9] |
| Barium Hydroxide (Ba(OH)₂·8H₂O) | THF or Solvent-free | 15.7 (H₂O) | Used for highly (E)-selective reactions with α-branched aliphatic aldehydes.[9] |
Table 2: Effect of Reaction Conditions on Stereoselectivity
| Parameter | Condition Change | Typical Outcome | Rationale |
| Temperature | Increase from -78 °C to 23 °C | Increased (E)-selectivity | Allows for thermodynamic equilibration of the oxaphosphetane intermediate.[5][7] |
| Cation | Change K⁺ to Na⁺ or Li⁺ | Increased (E)-selectivity | Smaller cations like Li⁺ coordinate more tightly, promoting the more stable intermediates leading to the E-product.[5] |
| Phosphonate Ester Group | Change -OEt to -OCH₂CF₃ | Increased (Z)-selectivity | Electron-withdrawing groups accelerate elimination, favoring the kinetically formed Z-product (Still-Gennari).[2][8] |
| Additives | Add 18-crown-6 to K⁺ base | Increased (Z)-selectivity | The crown ether sequesters the potassium cation, preventing coordination and intermediate equilibration.[9] |
Experimental Protocol: General Procedure for an (E)-Selective HWE Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the phosphonate ester (1.1 equivalents) to a flame-dried flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is the rate-limiting step[5].
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. The phosphate byproduct is water-soluble and easily removed during the aqueous workup[11].
References
- 1. m.youtube.com [m.youtube.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
improving solubility of thiophene derivatives for biological assays
Here is a technical support center with troubleshooting guides and FAQs for improving the solubility of thiophene derivatives for biological assays.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of thiophene derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my thiophene derivatives have poor water solubility?
A1: Thiophene itself is a five-membered heterocyclic aromatic compound that is insoluble in water but soluble in organic solvents like ethanol and ether.[1][2][3][4] Its derivatives often retain this lipophilic ("grease-ball") characteristic, leading to poor aqueous solubility.[5] This is a significant challenge as over 70% of new chemical entities in development pipelines exhibit poor water solubility, which can hinder absorption and bioavailability.[6]
Q2: What are the primary consequences of poor solubility in my biological assays?
A2: Poor solubility can lead to several experimental issues:
-
Compound Precipitation: The compound may fall out of solution in your aqueous assay buffer, leading to inaccurate concentration measurements and unreliable results.[7][8]
-
Inaccurate Potency Measurement: Undissolved particles are not available to interact with the biological target, which can result in an underestimation of the compound's true potency (e.g., false-negatives or artificially high IC50 values).[7]
-
Liquid Handling Errors: Precipitates can clog pipette tips and interfere with automated liquid handling systems, compromising the accuracy and precision of your experiments.[7]
-
Low Bioavailability: In preclinical in vivo studies, poor aqueous solubility is a primary reason for low bioavailability, making it difficult to assess a compound's therapeutic potential.[9]
Q3: What are the main strategies to improve the solubility of thiophene derivatives?
A3: Several strategies can be employed, broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvents and pH Adjustment: Using water-miscible organic solvents or adjusting the pH for ionizable compounds.[9][10]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic thiophene derivative within the cavity of a cyclodextrin molecule.[11][12]
-
Lipid-Based Formulations: Dissolving the compound in lipid-based systems like oils or self-emulsifying systems.[6][9]
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or creating nanosuspensions.[5][6][9]
-
Prodrug Approach: Chemically modifying the thiophene derivative to attach a water-soluble promoiety, which is later cleaved in vivo to release the active drug.[10][13][14]
-
Nanoparticle Formulation: Encapsulating the derivative within nanoparticles, such as those made from PLGA or albumin.[15][16][17][18]
Troubleshooting Guide: Compound Precipitation
This guide addresses the common issue of compound precipitation during biological assays.
| Symptom | Probable Cause | Recommended Solution |
| Precipitate observed after diluting DMSO stock into aqueous buffer. | The final concentration of the thiophene derivative exceeds its aqueous solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease Final Concentration: Test a lower final concentration of your compound in the assay. 2. Increase Co-solvent Percentage: If the assay tolerates it, slightly increase the final percentage of DMSO (e.g., from 0.5% to 1%). Note that high DMSO concentrations can interfere with biological assays.[7] 3. Use a Different Solubilization Method: Consider pre-complexing the compound with a cyclodextrin before adding it to the assay buffer.[11][19] |
| Turbidity or precipitate forms during incubation. | The compound may be less soluble at the incubation temperature, or it may be degrading over time to a less soluble form. | 1. Check for Temperature Effects: Assess the compound's solubility at the specific incubation temperature. 2. Reduce Incubation Time: If possible, shorten the incubation period to minimize the chance of precipitation. 3. Verify Compound Stability: Ensure the compound is stable under the assay conditions (pH, temperature, light exposure). |
| Inconsistent results or high variability between replicate wells. | Non-uniform precipitation is occurring across the plate. Precipitated particles may be interfering with the assay signal (e.g., light scattering in absorbance assays).[20] | 1. Visually Inspect Plate: Before reading, carefully check the plate for any visible precipitate.[20] 2. Mix Thoroughly: Ensure the compound is fully dissolved and the solution is homogenous after dilution by gentle vortexing or tapping the plate.[20] 3. Centrifuge the Plate: A brief, low-speed centrifugation can sometimes pellet precipitates, allowing you to measure the supernatant, but this may not reflect the total compound activity. |
| Assay signal is unexpectedly low or absent. | The compound has precipitated out of solution, and the effective concentration is much lower than the nominal concentration. | 1. Confirm Solubility Limit: Experimentally determine the kinetic solubility of your compound in the specific assay buffer. 2. Implement a Formulation Strategy: Proactively use a solubilization technique such as nanoparticle encapsulation or a prodrug approach to ensure the compound remains in solution.[13][16][17] |
Data on Solubility Enhancement Techniques
The following table summarizes quantitative data from studies that successfully improved the solubility or efficacy of poorly soluble compounds, including thiophene derivatives.
| Technique | Compound Type | Improvement Noted | Reference |
| Prodrug Approach | Pyrazolo[3,4-d]pyrimidine | 600-fold improvement in aqueous solubility. | [14] |
| Prodrug Approach | 10-hydroxycamptothecin | 80-fold increase in solubility. | [14] |
| Prodrug Approach | Famotidine | 6.7-fold increase in water solubility. | [14] |
| Nanoparticle Formulation | Thiophene Derivative (BU17) | BU17-loaded nanoparticles significantly enhanced antitumor activity compared to the soluble drug. | [16][21] |
| Nanoparticle Formulation | Thiophene Derivative (TP 5) | Encapsulation efficiency of 99.59% and drug-loading capacity of 3.70% in albumin nanoparticles. | [17][18] |
| Cyclodextrin Complexation | Itraconazole | Significantly improved solubility and bioavailability. | [12] |
Diagrams and Workflows
Solubility Enhancement Strategy Selection
This workflow provides a logical approach to selecting an appropriate solubilization method based on the properties of the thiophene derivative.
Caption: Decision tree for choosing a solubility enhancement method.
Nanoparticle Formulation Workflow
This diagram illustrates a typical workflow for formulating a thiophene derivative into nanoparticles to improve solubility and delivery.[15]
Caption: Workflow for preparing drug-loaded nanoparticles.
Mechanism of Cyclodextrin Complexation
This diagram illustrates how cyclodextrins form inclusion complexes to improve the solubility of hydrophobic guest molecules like thiophene derivatives.[11][22]
Caption: Formation of a water-soluble inclusion complex.
Key Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrins (Co-evaporation Method)
This method is widely used for achieving efficient interaction between the drug and the cyclodextrin.[11]
Materials:
-
Poorly soluble thiophene derivative
-
Cyclodextrin (e.g., HP-β-CD)
-
Organic solvent (e.g., ethanol, methanol)
-
Deionized water
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 60 mesh)
Procedure:
-
Dissolve the accurately weighed thiophene derivative in a suitable organic solvent.
-
In a separate container, dissolve the cyclodextrin in deionized water.
-
Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for a defined period (e.g., 24 hours) to allow for complex formation.
-
Remove the solvent using a rotary evaporator under vacuum until a solid powdered mass is obtained.
-
Pulverize the dried powder using a mortar and pestle.
-
Pass the pulverized powder through a 60-mesh sieve to ensure uniform particle size.
-
The resulting powder is the drug-cyclodextrin inclusion complex, which can be used for preparing aqueous solutions for biological assays.
Protocol 2: Preparation of Thiophene Derivative-Loaded Nanoparticles (Oil-in-Water Emulsion Method)
This protocol is adapted from methods used to encapsulate hydrophobic anticancer agents, including thiophene derivatives.[15]
Materials:
-
Thiophene derivative
-
Polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)
-
High-speed homogenizer or sonicator
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the thiophene derivative and PLGA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a high-speed homogenizer or probe sonicator for several minutes. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the dichloromethane to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanosuspension at high speed (e.g., 15,000 rpm) for 20-30 minutes. Discard the supernatant, which contains unencapsulated drug and excess PVA.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any residual impurities.
-
Final Product: The final pellet can be resuspended in buffer for immediate use in biological assays or lyophilized into a dry powder for long-term storage.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprajournals.com [eprajournals.com]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: 4-(Thiophen-2-yl)pyrrolidin-2-one Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining purification protocols for 4-(Thiophen-2-yl)pyrrolidin-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: After synthesis, my crude product is a dark, oily residue. How should I proceed with purification?
Answer: A dark, oily crude product often indicates the presence of polymeric impurities and residual high-boiling solvents. The recommended first step is purification by silica gel column chromatography.
-
Recommended Action: Prepare a silica gel column and elute with a suitable solvent system. A common and effective eluent is 100% ethyl acetate.[1] Monitor the separation using Thin Layer Chromatography (TLC).
Question 2: I'm seeing significant tailing of my product spot on the TLC plate during column chromatography. What could be the cause and how can I fix it?
Answer: Tailing on a TLC plate, and consequently on a column, can be caused by several factors, including compound acidity, interactions with the silica gel, or overloading.
-
Possible Causes & Solutions:
-
Acidity: The lactam proton of the pyrrolidinone ring can exhibit some acidity, leading to strong interactions with the silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to your eluent can help to sharpen the bands.
-
Overloading: Applying too much crude product to the column can lead to broad, tailing bands. For a standard laboratory-scale column, a general rule is to load no more than 1-5% of the silica gel weight.
-
Solvent Polarity: If the eluent is not polar enough, the compound will move too slowly and may exhibit tailing. Conversely, if it is too polar, it will elute too quickly with poor separation. Ensure your chosen eluent provides a retention factor (Rf) of approximately 0.3-0.4 for the product on a TLC plate for optimal separation.
-
Question 3: My purified product from column chromatography still shows minor impurities by ¹H NMR. How can I further purify it?
Answer: For removing trace impurities after chromatography, recrystallization is the most effective method. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
-
Recommended Solvent Systems for Recrystallization:
-
Ethyl Acetate/Hexanes: Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
-
Ethanol/Water: Similar to the above, dissolve the product in hot ethanol and add water dropwise until persistent turbidity is observed. Reheat to dissolve, then cool slowly.
-
For compounds with similar structures, recrystallization from alcohols or nitriles has been shown to be effective.
-
Question 4: I am having difficulty crystallizing the compound; it keeps "oiling out." What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.
-
Troubleshooting "Oiling Out":
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent Adjustment: The polarity of the solvent system may be too high. Try using a less polar solvent or a different solvent mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single purification step?
A1: The expected purity can vary depending on the success of the synthesis and the chosen purification method. Commercially available this compound is typically offered at purities of 97% or higher.[2][3] A well-executed column chromatography followed by recrystallization should yield a product of comparable or higher purity.
Q2: What are the key analytical techniques to assess the purity of this compound?
A2: The primary methods for assessing purity are:
-
¹H NMR Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and detect impurities with different mass-to-charge ratios.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. The solvents used for chromatography and recrystallization (e.g., ethyl acetate, hexanes, ethanol) are flammable and should be handled with care, away from ignition sources.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Estimated Yield | Throughput | Key Advantages | Key Disadvantages |
| Column Chromatography | 90-98% | 70-90% | Low to Medium | Good for removing a wide range of impurities. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | >99% | 50-80% | High | Excellent for removing trace impurities and achieving high purity. | Yield can be lower; finding a suitable solvent can be challenging. |
| Preparative HPLC | >99.5% | 40-70% | Low | Highest resolution for separating very similar impurities. | Expensive, low throughput, and requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexanes or a low-polarity mixture of your eluent). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into a glass chromatography column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system (e.g., 100% ethyl acetate). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes).
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Induce Crystallization: If using a two-solvent system, slowly add the less polar solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. If using a single solvent, skip this step.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold, less polar solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for TLC tailing issues.
References
Strategies to Minimize Byproducts in Reductive Cyclization: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, controlling reaction outcomes is paramount. Reductive cyclization is a powerful tool for the synthesis of cyclic compounds, but the formation of unwanted byproducts can often hinder the efficiency and scalability of these reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reductive cyclization reactions.
Troubleshooting Guides
Unwanted byproducts in reductive cyclization can arise from various factors, including reaction conditions, reagent choice, and substrate reactivity. The following table outlines common issues, their potential causes, and suggested solutions to guide your optimization efforts.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Cyclized Product | Incomplete reaction; Decomposition of starting material or product; Non-optimal reaction temperature or time.[1][2] | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1] Consider adjusting the temperature; some reactions benefit from lower temperatures to prevent decomposition, while others require heating to proceed efficiently.[2][3] Ensure all reagents are pure and glassware is properly dried to avoid side reactions.[1] |
| Formation of Over-Reduced Products | The reducing agent is too reactive; Excess of the reducing agent; Prolonged reaction time. | Select a milder reducing agent. For example, if you are using a strong reducing agent like lithium aluminum hydride, consider switching to sodium borohydride or a modified borohydride reagent. Titrate the amount of reducing agent to use the minimum required for the desired transformation. Quench the reaction as soon as the starting material is consumed to prevent further reduction of the product.[1] |
| Incomplete Cyclization (Formation of Linear Reduced Product) | Steric hindrance preventing the cyclization step; The rate of reduction is significantly faster than the rate of cyclization; Insufficient activation of the electrophilic center. | Increase the reaction temperature to overcome the activation energy barrier for cyclization.[3] Use a more dilute solution to favor the intramolecular cyclization over intermolecular reactions.[4] Consider using a Lewis acid or other additives to activate the electrophilic partner in the cyclization. |
| Formation of Dimeric or Polymeric Byproducts | High concentration of the starting material favors intermolecular reactions.[4] | Employ high-dilution conditions to favor the intramolecular cyclization pathway.[4] This can be achieved by adding the substrate slowly to the reaction mixture over an extended period. |
| Formation of Isomeric Byproducts | Lack of stereochemical control in the cyclization step; Isomerization of the starting material or product under the reaction conditions. | Use chiral catalysts or auxiliaries to induce stereoselectivity. Optimize the reaction conditions (solvent, temperature, additives) to favor the formation of the desired isomer. Some electrochemical methods have shown excellent stereoselectivity.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right reducing agent for my reductive cyclization?
The choice of reducing agent is critical and depends on the specific functional groups involved in your reaction. For the reduction of a nitro group to an amine followed by cyclization, reagents like Fe/HCl, Zn/AcOH, or catalytic hydrogenation (e.g., Pd/C, H2) are commonly used. For the reduction of esters or lactones to diols that subsequently cyclize, stronger reducing agents like LiAlH4 or DIBAL-H might be necessary. It is essential to consider the chemoselectivity of the reducing agent to avoid unwanted reduction of other functional groups in your molecule.
Q2: What is the role of temperature and reaction time in minimizing byproducts?
Temperature and reaction time are key parameters to control. Higher temperatures can sometimes promote the desired cyclization over competing reduction pathways but can also lead to decomposition.[3] Conversely, lower temperatures may favor the formation of the linear reduced byproduct if the activation energy for cyclization is high. Monitoring the reaction progress over time is crucial to identify the point at which the desired product is maximized and byproduct formation is minimized.[1]
Q3: Can the choice of solvent affect the outcome of a reductive cyclization?
Absolutely. The solvent can influence the solubility of reagents, the reaction rate, and even the selectivity of the reaction. For instance, protic solvents like ethanol or methanol can participate in the reaction and may not be suitable for use with highly reactive reducing agents. Aprotic solvents such as THF, dioxane, or toluene are often preferred. The polarity of the solvent can also affect the transition state of the cyclization step. Screening different solvents is a valuable optimization strategy.[6][7]
Q4: My starting material has multiple reducible functional groups. How can I achieve selective reduction and cyclization?
Achieving selectivity requires careful selection of the reducing agent and reaction conditions. You can often exploit the differential reactivity of functional groups. For example, sodium borohydride will selectively reduce aldehydes and ketones in the presence of esters and amides. Protecting groups can also be employed to mask certain functional groups from reduction during the reaction.[8]
Q5: Are there any "green" or more environmentally friendly approaches to reductive cyclization?
Yes, several strategies align with the principles of green chemistry.[8] These include the use of catalytic reducing agents (e.g., catalytic hydrogenation) instead of stoichiometric metal hydrides, which reduces waste.[8] Electrochemical methods are also gaining attention as they use electrons as the reducing agent, minimizing the need for chemical reagents.[5] Additionally, exploring the use of renewable feedstocks and designing processes with high atom economy are key aspects of greener synthesis.[8]
Experimental Protocols
Protocol 1: Reductive Cyclization of a Nitro-Ester to a Lactam using Fe/NH4Cl
This protocol describes a common method for the reductive cyclization of a nitro-ester to form a lactam, a core structure in many pharmaceuticals.
Materials:
-
Nitro-ester starting material
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the nitro-ester (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Rinse the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactam.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
Understanding the potential pathways of a reaction is crucial for troubleshooting. The following diagrams illustrate key concepts in reductive cyclization.
Caption: General reaction pathway for reductive cyclization.
Caption: A systematic workflow for troubleshooting reductive cyclization.
References
Validation & Comparative
Comparative Analysis of 4-(Thiophen-2-yl)pyrrolidin-2-one Analogs: A Guide to Structure-Activity Relationships in Anticonvulsant Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-(Thiophen-2-yl)pyrrolidin-2-one analogs, focusing on their structure-activity relationships (SAR) as potential anticonvulsant agents. This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes proposed mechanisms of action.
The pyrrolidin-2-one scaffold is a well-established pharmacophore in the development of central nervous system (CNS) active agents, with levetiracetam and its analogs being notable examples of successful antiepileptic drugs.[1][2] The incorporation of a thiophene ring, a bioisostere of the phenyl group, at the 4-position of the pyrrolidin-2-one core has been a strategy to modulate the pharmacological properties of these compounds. The aromaticity and lipophilicity of the thiophene moiety can influence blood-brain barrier penetration and interaction with molecular targets.[3]
While direct and extensive SAR studies on a systematic series of this compound analogs are not abundantly available in the public domain, valuable insights can be gleaned from studies on structurally related compounds, such as 3-(thiophen-2-yl)-pyrrolidine-2,5-diones and 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones. These studies provide a foundation for understanding the key structural features that contribute to anticonvulsant activity.
Structure-Activity Relationship Insights
Analysis of related thiophene-containing pyrrolidinone derivatives suggests several key SAR trends:
-
Substitution on the Thiophene Ring: The presence and position of substituents on the thiophene ring can significantly impact anticonvulsant activity. For instance, a methyl group on the thiophene ring, as seen in 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives, has been shown to be a crucial element for potent activity in preclinical models.[4]
-
Substitution on the Pyrrolidinone Ring: Modifications at the N1 position of the pyrrolidinone ring are a common strategy to alter the pharmacokinetic and pharmacodynamic properties of these analogs. The introduction of alkyl, aryl, or alkylamino moieties can influence potency and the spectrum of anticonvulsant activity.[4]
-
Nature of the Linker: In analogs where a substituent is attached to the N1 position via a linker, the length and nature of this linker (e.g., methylene chain, acetamide) can modulate activity in different seizure models.[4]
Comparative Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of representative thiophene-containing pyrrolidinone analogs from published studies. The data is primarily from the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard preclinical assays for identifying compounds with potential efficacy against generalized tonic-clonic and absence seizures, respectively.
| Compound ID | Structure | MES (ED₅₀ mg/kg, i.p.) | scPTZ (ED₅₀ mg/kg, i.p.) | Reference |
| Compound A | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione | 62.1 | > 100 | [5] |
| Compound B | 3-(benzo[b]thiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 27.4 | > 100 | [6] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. A lower ED₅₀ indicates a more potent compound. i.p. (intraperitoneal) refers to the route of administration.
Experimental Protocols
The evaluation of the anticonvulsant activity of this compound analogs typically involves the following key in vivo experiments:
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
-
Animal Model: Male albino mice are commonly used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Seizure Induction: After a specific pretreatment time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The abolition of the hind-limb tonic extensor component of the seizure is recorded as the endpoint for protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence seizures.
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: The test compounds are administered i.p. at various doses, with a control group receiving the vehicle.
-
Seizure Induction: Following the pretreatment period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
Proposed Mechanisms of Action and Signaling Pathways
The anticonvulsant activity of pyrrolidinone derivatives is often attributed to their modulation of neuronal excitability. Several potential mechanisms have been proposed, primarily involving interactions with ion channels and synaptic proteins.
Modulation of Voltage-Gated Ion Channels
Many antiepileptic drugs exert their effects by modulating the activity of voltage-gated sodium and calcium channels.[7][8] These channels are crucial for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, the drugs can reduce the repetitive firing of neurons that underlies seizure activity.
Caption: Proposed mechanism of action via modulation of voltage-gated ion channels.
Interaction with Synaptic Vesicle Protein 2A (SV2A)
A key mechanism of action for levetiracetam and related compounds is their binding to the synaptic vesicle glycoprotein 2A (SV2A).[9][10] SV2A is involved in the regulation of neurotransmitter release. By binding to SV2A, these drugs are thought to modulate synaptic transmission and reduce neuronal hyperexcitability.[1][11]
Caption: Proposed mechanism involving interaction with the synaptic vesicle protein SV2A.
Conclusion
The this compound scaffold represents a promising area for the discovery of novel anticonvulsant agents. While comprehensive SAR data for a systematic series of these specific analogs remains to be fully elucidated in publicly accessible literature, the available information on related thiophene-containing pyrrolidinones provides a strong rationale for their continued investigation. Key structural modifications, particularly at the thiophene and pyrrolidinone rings, are likely to be critical determinants of anticonvulsant potency and spectrum of activity. The proposed mechanisms of action, centered on the modulation of voltage-gated ion channels and interaction with SV2A, offer clear pathways for the rational design of new and improved therapeutic agents for the treatment of epilepsy. Further research focusing on the synthesis and systematic biological evaluation of this compound analogs is warranted to fully explore their therapeutic potential.
References
- 1. Mechanisms of Action of Levetiracetam and Newer SV2A Ligands | Neupsy Key [neupsykey.com]
- 2. Structure activity relationships of novel antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Type calcium channel blockade reduces network activity in human epileptic hypothalamic hamartoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
Validating the Potential of Novel Thiophene Compounds: A Comparative Guide to In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with thiophene derivatives emerging as a promising class of heterocyclic compounds.[1] Their versatile scaffold allows for diverse biological activities, with many demonstrating potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comparative overview of the in vitro validation of novel thiophene compounds, presenting key experimental data, detailed protocols for essential assays, and visual workflows to support researchers in this dynamic field.
Comparative Analysis of In Vitro Efficacy
The initial validation of novel thiophene compounds typically involves a battery of in vitro assays to determine their biological activity and cytotoxicity. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following tables summarize the in vitro anticancer and anti-inflammatory activities of selected novel thiophene derivatives from recent studies.
Table 1: In Vitro Anticancer Activity of Novel Thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8e | Mixed Panel | SRB Assay | 0.411 - 2.8 | - | - |
| Compound 480 | HeLa | Cytotoxicity Assay | 12.61 (µg/mL) | Paclitaxel | >33.42 (µg/mL) |
| Compound 480 | HepG2 | Cytotoxicity Assay | 33.42 (µg/mL) | Paclitaxel | >33.42 (µg/mL) |
| TP 5 | HepG2 | MTT Assay | Not specified | - | - |
| TP 5 | SMMC-7721 | MTT Assay | Not specified | - | - |
| Compound 7f | MIA PaCa-2 | MTT Assay | 4.86 | Doxorubicin | Not specified |
| Compound 7d | MIA PaCa-2 | MTT Assay | >100 | Doxorubicin | Not specified |
| Compound 15b | A2780 | Cytotoxicity Assay | 12 | Sorafenib | 7.5 |
| Compound 15b | A2780CP | Cytotoxicity Assay | 10 | Sorafenib | 9.4 |
| Compound 3b | HepG2 | Antiproliferative Assay | 3.105 | - | - |
| Compound 3b | PC-3 | Antiproliferative Assay | 2.15 | - | - |
| Compound 4c | HepG2 | Antiproliferative Assay | 3.023 | - | - |
| Compound 4c | PC-3 | Antiproliferative Assay | 3.12 | - | - |
Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of Novel Thiophene Derivatives
| Compound ID | Target/Assay | Activity | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiophene derivative (38) | 5-lipoxygenase (5-LOX) | Inhibition | 29.2 | - | - |
| Compound 8e | DPPH radical scavenging | Antioxidant | Comparable to Ascorbic Acid | Ascorbic Acid | Not specified |
| Compound 8i | DPPH radical scavenging | Antioxidant | Comparable to Ascorbic Acid | Ascorbic Acid | Not specified |
Key Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation of in vitro findings. Below are protocols for commonly employed assays in the evaluation of novel thiophene compounds.
1. MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[5]
-
Cell Plating: Seed cells (e.g., HepG2, SMMC-7721, A549, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the novel thiophene compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[7][8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
2. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.[9]
-
Preparation: Prepare different concentrations of the thiophene compounds and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol).[9]
-
Reaction Mixture: Add 1 mL of each concentration to 1 mL of a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.[9]
-
Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.[9]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
3. In Vitro Kinase Inhibition Assay
Many thiophene-based compounds exert their anticancer effects by inhibiting specific protein kinases.[10]
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the inhibitor.
-
Kinase and Substrate Preparation: Prepare the purified kinase enzyme and its specific substrate.
-
Inhibition Reaction: Incubate the kinase, substrate, and ATP with varying concentrations of the thiophene compound.
-
Detection: Use a detection method (e.g., fluorescence, luminescence, or radioactivity) to quantify the amount of phosphorylated substrate.
-
Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value. For example, compounds have been evaluated for their inhibitory activity against VEGFR-2 and AKT.[10]
Visualizing Experimental and Biological Processes
Diagrams are essential for illustrating complex workflows and biological pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 10. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
A Comparative Analysis of 4-(Thiophen-2-yl)pyrrolidin-2-one with Known GABA Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the potential of 4-(Thiophen-2-yl)pyrrolidin-2-one as a novel therapeutic agent against established GABA analogs such as pregabalin, gabapentin, and baclofen. Due to the limited publicly available data on the specific biological activity of this compound, this document serves as a template for future research, outlining the necessary experimental comparisons and providing detailed protocols.
The pyrrolidin-2-one scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticonvulsant, nootropic, and anti-inflammatory effects. The incorporation of a thiophene ring, a bioisostere of the phenyl ring, often modulates the pharmacological profile of a compound, potentially enhancing its efficacy or altering its mechanism of action. While direct experimental data for this compound is not yet available in the public domain, related structures, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, have shown promising anticonvulsant and antinociceptive properties in preclinical studies[1][2][3]. This suggests that this compound is a compound of interest for investigation as a potential modulator of GABAergic neurotransmission or related pathways.
Comparative Overview of Known GABA Analogs
To establish a baseline for comparison, the pharmacological profiles of three widely used GABA analogs are summarized below.
| Compound | Chemical Structure | Mechanism of Action | Primary Therapeutic Uses |
| Pregabalin | 3-(aminomethyl)-5-methylhexanoic acid | Binds to the α2δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[4][5][6][7] | Neuropathic pain, fibromyalgia, epilepsy, generalized anxiety disorder. |
| Gabapentin | 2-[1-(aminomethyl)cyclohexyl]acetic acid | Similar to pregabalin, it binds to the α2δ subunit of voltage-gated calcium channels, though with lower affinity.[8][9][10][11] It may also increase GABA synthesis.[9] | Epilepsy, neuropathic pain, restless legs syndrome. |
| Baclofen | (RS)-4-amino-3-(4-chlorophenyl)butanoic acid | A GABAB receptor agonist, which leads to the inhibition of neurotransmitter release by reducing calcium influx and increasing potassium conductance.[12][13][14] | Spasticity associated with multiple sclerosis and spinal cord injuries. |
Hypothetical Comparative Data for this compound
The following table presents a hypothetical data set for this compound to illustrate how it could be compared with known GABA analogs. These values are for illustrative purposes only and must be determined through experimentation.
| Parameter | This compound | Pregabalin | Gabapentin | Baclofen |
| Binding Affinity (Ki, nM) | ||||
| GABAA Receptor | To be determined | No significant binding | No significant binding | No significant binding |
| GABAB Receptor | To be determined | No significant binding | No significant binding | 20-200 |
| α2δ Subunit | To be determined | 23-95 | 140-440 | Weak or no binding |
| Functional Potency (EC50/IC50, µM) | ||||
| Inhibition of Neurotransmitter Release | To be determined | ~10-50 | >100 | ~1-10 |
| GABAB Receptor Activation | To be determined | N/A | N/A | ~1-5 |
| In Vivo Efficacy (ED50, mg/kg) | ||||
| Anticonvulsant (MES test) | To be determined | 10-30 | 30-100 | Inactive |
| Antinociceptive (Neuropathic Pain Model) | To be determined | 10-30 | 30-100 | 5-10 |
Experimental Protocols
To facilitate the investigation of this compound, detailed protocols for key experiments are provided below.
GABA Receptor Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a compound to GABAA receptors using radioligand displacement.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]muscimol (for GABAA) or [3H]GABA (for GABAB)
-
Unlabeled GABA (for non-specific binding)
-
Test compound (this compound)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation step twice.
-
The final pellet is resuspended in binding buffer and stored at -80°C.
-
-
Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer.
-
Incubate a mixture of the membrane preparation, radioligand (e.g., 5 nM [3H]muscimol), and varying concentrations of the test compound.
-
For non-specific binding, use a high concentration of unlabeled GABA (10 mM).
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Recording of GABA Receptor Activity
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the functional effects of the test compound on GABA receptors expressed in a suitable cell line (e.g., HEK293 cells) or cultured neurons.
Materials:
-
Cultured cells expressing GABA receptors or primary neurons.
-
External and internal patch-clamp solutions.
-
GABA and the test compound.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and recording.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Co-apply the test compound with GABA to determine if it modulates the GABA-evoked current (potentiation or inhibition).
-
To test for direct agonist activity, apply the test compound in the absence of GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Construct concentration-response curves to determine the EC50 or IC50 of the test compound.
-
In Vivo Model of Neuropathic Pain: Spared Nerve Injury (SNI) Model
This model is used to assess the antinociceptive efficacy of a compound in a rodent model of neuropathic pain.[4][12]
Animals:
-
Adult male mice or rats.
Procedure:
-
Surgical Procedure:
-
Anesthetize the animal.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Suture the muscle and skin.
-
-
Behavioral Testing:
-
Allow the animals to recover for a set period (e.g., 7 days) to allow for the development of neuropathic pain.
-
Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to stimulation of the lateral plantar surface of the paw (the territory of the spared sural nerve).
-
Administer the test compound (e.g., intraperitoneally or orally) and repeat the behavioral testing at various time points after administration.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds before and after drug administration.
-
Determine the dose-response relationship and calculate the ED50 of the test compound.
-
In Vivo Model of Epilepsy: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[10][15]
Animals:
-
Adult male mice or rats.
Procedure:
-
Drug Administration:
-
Administer the test compound at various doses to different groups of animals.
-
-
Seizure Induction:
-
At the time of expected peak effect of the drug, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.
-
-
Observation:
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.
-
-
Data Analysis:
-
Determine the percentage of animals protected at each dose.
-
Calculate the ED50 of the test compound using probit analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways of the comparator GABA analogs and a proposed experimental workflow for the characterization of this compound.
Caption: Signaling pathways of known GABA analogs.
Caption: Proposed experimental workflow for this compound.
Conclusion
While this compound remains an uncharacterized compound in the public domain, its structural similarity to other biologically active pyrrolidinones, particularly those with thiophene substitutions, makes it a compelling candidate for investigation as a novel therapeutic agent for neurological disorders. This guide provides a comprehensive framework for the systematic evaluation of this compound, enabling researchers to conduct a thorough comparative analysis against established GABA analogs. The provided experimental protocols and workflows are intended to facilitate this research and contribute to the discovery of new and improved treatments for epilepsy, neuropathic pain, and other CNS disorders.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 5. scielo.br [scielo.br]
- 6. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo chronic seizure model [bio-protocol.org]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. scielo.br [scielo.br]
- 10. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 13. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Assessing the Selectivity of 4-(Thiophen-2-yl)pyrrolidin-2-one for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of the novel compound 4-(Thiophen-2-yl)pyrrolidin-2-one. Due to the presence of the pyrrolidinone core, a key pharmacophore in highly selective anticonvulsant drugs, this guide focuses on the synaptic vesicle glycoprotein 2A (SV2A) as a primary hypothetical target. For comparative analysis, we benchmark against two established SV2A ligands: Levetiracetam and Brivaracetam.
The following sections detail the comparative binding affinities of these benchmark drugs, provide comprehensive experimental protocols for determining selectivity, and illustrate the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Selectivity Profile
The selectivity of a compound is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the binding affinities (Ki or IC50 values) of Levetiracetam and Brivaracetam for SV2A and other common central nervous system (CNS) targets. This table serves as a template for evaluating this compound.
| Compound | Primary Target: SV2A (Kᵢ, nM) | Off-Target: AMPA Receptor | Off-Target: GABA-A Receptor | Off-Target: Voltage-Gated Sodium Channels |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Levetiracetam | ~460 | No significant binding[1][2] | No significant binding[3] | No significant modulation[4] |
| Brivaracetam | ~30 | No significant binding[5] | No significant binding | Weak inhibition of NaV1.1, 1.2, 1.6 |
Note: Brivaracetam is approximately 15-30 times more potent than Levetiracetam in its binding to SV2A[6][7].
Experimental Protocols
To determine the selectivity profile of this compound, a series of binding assays against the primary target (SV2A) and a panel of relevant off-targets are required. Below are detailed methodologies for these key experiments.
SV2A Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the SV2A protein using a competitive binding assay with a radiolabeled ligand.
a) Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Brivaracetam or another suitable high-affinity SV2A radioligand.
-
Membrane Preparation: Synaptic plasma membranes prepared from rat or human brain tissue, or membranes from CHO cells stably expressing human SV2A[8][9].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Levetiracetam at a high concentration (e.g., 1 mM)[10].
-
Instrumentation: Scintillation counter, 96-well filter plates, and a cell harvester.
b) Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet and wash multiple times. Determine the protein concentration of the final membrane suspension[11].
-
Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound (this compound), and a fixed concentration of the radioligand.
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[1].
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Off-Target Selectivity Screening: AMPA Receptor Binding Assay
To assess selectivity, it is crucial to test the compound against other relevant CNS targets. The following protocol outlines a binding assay for the AMPA receptor.
a) Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-AMPA or another suitable AMPA receptor radioligand.
-
Membrane Preparation: Rat cortical membranes.
-
Assay Buffer: Typically a Tris-HCl buffer containing a chaotropic salt (e.g., KSCN) to enhance agonist binding.
-
Non-specific Binding Control: A high concentration of L-glutamate.
-
Instrumentation: Same as for the SV2A assay.
b) Procedure:
-
Membrane Preparation: Prepare rat cortical membranes as described for the SV2A assay.
-
Assay Setup: In a 96-well plate, combine the cortical membrane preparation, varying concentrations of this compound, and a fixed concentration of [³H]-AMPA.
-
Incubation: Incubate the plates on ice for a defined period (e.g., 30-60 minutes).
-
Filtration and Quantification: Follow the same filtration and quantification steps as described in the SV2A protocol.
-
Data Analysis: Analyze the data to determine the IC50 and Ki values for the AMPA receptor. A significantly higher Ki value for the AMPA receptor compared to SV2A would indicate selectivity for SV2A.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of SV2A in neurotransmission and the general workflow for assessing compound selectivity.
Caption: Role of SV2A in synaptic vesicle function and neurotransmitter release.
Caption: Workflow for assessing the selectivity profile of a test compound.
References
- 1. [3H]LEVETIRACETAM-BINDS-TO-AMPA-GLUTAMATE-RECEPTORS-AT-A-SITE-THAT-MODULATES-THE-AMPA-RECEPTOR-DESENSITIZATION [aesnet.org]
- 2. Modulation of AMPA receptors in cultured cortical neurons induced by the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levetiracetam does not modulate neuronal voltage-gated Na+ and T-type Ca2+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison of Thiophene- vs. Furan-Substituted Pyrrolidinones in Drug Discovery
For Immediate Release: A comprehensive analysis of thiophene- and furan-substituted pyrrolidinones reveals key differences in their biological activities, offering crucial insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective comparison of these two important classes of heterocyclic compounds.
The substitution of different aromatic rings onto a core pharmacophore is a widely used strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. Pyrrolidinones, a class of lactams, are prevalent scaffolds in many biologically active compounds. When substituted with five-membered aromatic heterocycles like thiophene and furan, the resulting molecules exhibit a range of pharmacological effects, including anticancer and anti-inflammatory activities. This guide provides a head-to-head comparison of these two substitutions, supported by experimental data, to aid in the rational design of novel therapeutics.
I. Comparative Biological Activity
While direct head-to-head studies on simple substituted pyrrolidinones are limited, comparative data from more complex analogues consistently demonstrate that the choice between a thiophene and a furan moiety can significantly impact biological activity.
Anticancer Activity: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Studies on related heterocyclic scaffolds have shown that furan-containing compounds can exhibit stronger affinity for VEGFR-2 compared to their thiophene counterparts.[1]
A comparative study of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors provides quantitative evidence of this trend. While both scaffolds yield potent inhibitors, the thieno[2,3-d]pyrimidine derivatives, in this particular study, demonstrated lower IC50 values, indicating higher potency in VEGFR-2 inhibition.[2]
Table 1: Comparison of VEGFR-2 Inhibition by Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives [2]
| Compound Class | Representative Compound | VEGFR-2 IC50 (nM) |
| Furo[2,3-d]pyrimidine | 15b | >100 |
| Thieno[2,3-d]pyrimidine | 21b | 33.4 |
| Thieno[2,3-d]pyrimidine | 21c | 47.0 |
| Thieno[2,3-d]pyrimidine | 21e | 21 |
Note: Lower IC50 values indicate greater potency.
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene and furan derivatives has been evaluated in various preclinical models. One comparative study on symmetric thiophene and furan derivatives as CXCR4 receptor antagonists, which are implicated in inflammatory diseases, used the carrageenan-induced paw edema model. In this specific assay, the thiophene-containing compound demonstrated a significantly higher percentage of inflammation inhibition compared to its furan analogue.[3]
Table 2: Comparison of Anti-inflammatory Activity of Thiophene and Furan Derivatives in a Carrageenan-Induced Paw Edema Model [3]
| Compound | Heterocyclic Core | Inhibition of Edema (%) |
| 18 | Thiophene | 30 |
| 19 | Furan | 5 |
II. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of thiophene- and furan-substituted pyrrolidinones.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][4][5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., thiophene- or furan-substituted pyrrolidinones) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[3]
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups (n=6) and administer the test compounds (e.g., 10 mg/kg, intraperitoneally or orally) or the vehicle control. Include a positive control group treated with a standard anti-inflammatory drug like indomethacin (10 mg/kg).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
III. Signaling Pathways and Mechanisms of Action
VEGFR-2 Signaling Pathway in Angiogenesis
Thiophene- and furan-substituted pyrrolidinones with anticancer activity often target the VEGFR-2 signaling pathway. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.
Cyclooxygenase (COX) Pathway in Inflammation
Anti-inflammatory pyrrolidinone derivatives often exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins (PGs) that mediate pain and swelling.
IV. Conclusion
The choice between a thiophene and a furan substituent on a pyrrolidinone core can have a profound impact on the resulting compound's biological activity. The available data suggests that furan-containing derivatives may have a higher affinity for VEGFR-2, making them potentially more suitable for development as anticancer agents. Conversely, thiophene-substituted analogues have shown superior anti-inflammatory effects in at least one preclinical model.
These findings underscore the importance of considering the specific therapeutic target when selecting the heterocyclic moiety in drug design. Further direct, comprehensive comparative studies encompassing a broader range of biological assays, as well as pharmacokinetic and toxicity profiling, are warranted to fully elucidate the therapeutic potential of these two promising classes of compounds. This guide serves as a foundational resource for researchers in the field, providing a summary of the current state of knowledge and a framework for future investigations.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 4-(Thiophen-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific mechanism of action for 4-(Thiophen-2-yl)pyrrolidin-2-one is limited. This guide presents a hypothesized mechanism based on its structural similarity to known neuroactive compounds and outlines a comprehensive framework for its validation. The experimental data herein is illustrative and intended to guide research efforts.
Introduction: A Hypothetical GABAergic Modulator
The compound this compound integrates two key pharmacophores: a pyrrolidin-2-one ring and a thiophene moiety. The pyrrolidinone core is characteristic of racetam drugs, some of which are known to modulate neurotransmitter systems. The thiophene ring is a versatile scaffold found in numerous central nervous system (CNS) active drugs, recognized for its favorable physicochemical properties and ability to cross the blood-brain barrier.[1][2] Thiophene derivatives have been shown to be capable of restoring neurotransmitter homeostasis.[1][2][3]
Given these structural features, a plausible hypothesis is that this compound acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the CNS, and its potentiation is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs.[4][5][6] This guide will compare this hypothesized action with established GABA-A PAMs, Diazepam (a benzodiazepine) and Pregabalin (a gabapentinoid), providing a roadmap for experimental validation.
Comparative Analysis of Bioactivity
To validate the proposed mechanism, the initial step involves quantifying the compound's interaction with the GABA-A receptor and comparing its potency and efficacy against well-characterized modulators. The following table presents hypothetical, yet realistic, data that would be sought in preliminary in vitro screening.
Table 1: Comparative In Vitro Profile of Hypothesized GABA-A Modulators
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Maximal Efficacy (% of GABA response) |
| This compound (Hypothetical) | α1β2γ2 GABA-A Receptor | Electrophysiology (Patch-Clamp) | EC50: 850 | 150% |
| Diazepam (Reference) | α1β2γ2 GABA-A Receptor | Electrophysiology (Patch-Clamp) | EC50: 120 | 250% |
| Pregabalin (Reference) | α2δ subunit of VGCCs* | Radioligand Binding | Ki: 35 | N/A |
*Note: Pregabalin does not directly modulate the GABA-A receptor but enhances GABAergic transmission by binding to Voltage-Gated Calcium Channels (VGCCs), representing an alternative mechanism for comparison.[7][8]
Elucidating the Signaling Pathway
GABA-A receptors are ligand-gated ion channels. Upon binding of GABA, they open to allow chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. A PAM would bind to an allosteric site (different from the GABA binding site) and enhance the effect of GABA, for instance, by increasing the frequency or duration of channel opening.[9]
Caption: Hypothesized GABA-A receptor signaling pathway.
Experimental Protocols for Mechanism Validation
Validation requires a multi-step approach, progressing from in vitro binding and functional assays to cellular and potentially in vivo models.
4.1 Radioligand Binding Assay
-
Objective: To determine if this compound binds to the GABA-A receptor, and if so, at which site.
-
Methodology:
-
Prepare cell membrane homogenates from tissue or cell lines expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).
-
Incubate the membranes with a radiolabeled ligand specific for a known binding site (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine site).
-
In parallel incubations, add increasing concentrations of the unlabeled test compound (this compound).
-
Separate bound from unbound radioligand via rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
A dose-dependent decrease in radioactivity indicates competitive binding. Calculate the inhibition constant (Ki) to determine binding affinity.
-
4.2 Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp Electrophysiology
-
Objective: To measure the functional effect of the compound on GABA-A receptor activity.
-
Methodology:
-
Use Xenopus oocytes or mammalian cells (e.g., HEK293) expressing the desired GABA-A receptor subtypes.
-
Clamp the cell membrane at a fixed potential (e.g., -60 mV).
-
Apply a low, non-saturating concentration of GABA (e.g., EC10) to elicit a baseline chloride current.
-
Co-apply the baseline concentration of GABA with increasing concentrations of this compound.
-
Measure the potentiation of the GABA-elicited current. A dose-dependent increase in current amplitude indicates positive allosteric modulation.[10]
-
Calculate the EC50 (concentration for 50% of maximal effect) and the maximum potentiation effect.
-
Caption: A typical workflow for validating a novel CNS compound.
Logical Framework for Confirmation of Mechanism
The confirmation of the hypothesized mechanism of action relies on a logical progression of evidence. Each experimental outcome either supports or refutes the initial hypothesis, guiding subsequent steps.
Caption: Logical decision tree for mechanism of action validation.
By following this structured approach, researchers can systematically validate or refute the hypothesized mechanism of action for this compound, objectively comparing its performance against established alternatives and generating the robust data required for further drug development.
References
- 1. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Herbal Remedies and Their Possible Effect on the GABAergic System and Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. GABA analogue - Wikipedia [en.wikipedia.org]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
Benchmarking 4-(Thiophen-2-yl)pyrrolidin-2-one: A Comparative Guide for Antiseizure and Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Published on: November 6, 2025
This guide provides a comparative framework for evaluating the novel compound 4-(Thiophen-2-yl)pyrrolidin-2-one against current standard-of-care treatments for epilepsy and neuropathic pain. Due to the absence of published data on this specific molecule, this document serves as a methodological template, outlining the necessary experiments and presenting hypothetical data to illustrate how such a comparison would be conducted.
The selection of antiseizure and neuropathic pain as therapeutic areas is based on the known activities of structurally related thiophene and pyrrolidin-2-one derivatives, which have shown promise in these central nervous system (CNS) disorders. This guide is intended to be a robust starting point for the preclinical assessment of this compound.
Section 1: Inferred Therapeutic Profile and Standard-of-Care Compounds
Based on the pharmacological profiles of related chemical scaffolds, this compound is hypothesized to possess anticonvulsant and analgesic properties. Therefore, its performance should be benchmarked against established medications in these fields.
Table 1: Standard-of-Care Compounds for Comparative Analysis
| Therapeutic Area | Standard-of-Care Compound | Mechanism of Action |
| Antiseizure (Epilepsy) | Carbamazepine | Voltage-gated sodium channel blocker |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A) | |
| Neuropathic Pain | Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels |
| Pregabalin | Binds to the α2δ-1 subunit of voltage-gated calcium channels | |
| Amitriptyline | Tricyclic antidepressant; serotonin and norepinephrine reuptake inhibitor | |
| Duloxetine | Serotonin-norepinephrine reuptake inhibitor (SNRI) |
Section 2: Comparative Efficacy in Preclinical Models
To assess the potential of this compound, a battery of validated in vivo models for epilepsy and neuropathic pain is required. The following tables present hypothetical data comparing our compound of interest to the standard of care.
Antiseizure Activity
Table 2: Hypothetical Anticonvulsant Efficacy in Rodent Models
| Compound | Maximal Electroshock (MES) Test - ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) Test - ED₅₀ (mg/kg) |
| This compound | 25.5 | 45.2 |
| Carbamazepine | 9.8 | > 100 (inactive) |
| Levetiracetam | 17.1 | 47.3 |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Analgesic Activity in Neuropathic Pain Models
Table 3: Hypothetical Analgesic Efficacy in Rodent Models of Neuropathic Pain
| Compound | Formalin Test (Late Phase) - % Inhibition at 30 mg/kg | Chronic Constriction Injury (CCI) - Reversal of Mechanical Allodynia (%) |
| This compound | 65% | 58% |
| Gabapentin | 45% | 52% |
| Pregabalin | 55% | 60% |
| Amitriptyline | 62% | 55% |
| Duloxetine | 58% | 50% |
Section 3: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are standard protocols for the key experiments cited in this guide.
Anticonvulsant Activity Assays
This model is used to evaluate a compound's ability to prevent the spread of seizures.[1][2][3]
-
Animals: Male albino mice (20-25 g).
-
Procedure: A 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is recorded as protection.
-
Data Analysis: The ED₅₀ is calculated from dose-response curves.
This test assesses a compound's ability to raise the seizure threshold.[2][4][5]
-
Animals: Male albino mice (20-25 g).
-
Procedure: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose of 85 mg/kg.
-
Endpoint: The absence of clonic seizures for at least 5 seconds within a 30-minute observation period is considered protection.
-
Data Analysis: The ED₅₀ is determined from dose-response data.
Neuropathic Pain Assays
This model assesses inflammatory and nociceptive pain.[6][7][8]
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure: 50 µL of 5% formalin solution is injected into the plantar surface of the hind paw.
-
Endpoint: The total time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: The percentage of inhibition of the licking/biting time in the late phase compared to a vehicle-treated group is calculated.
This is a widely used model of peripheral neuropathic pain.[9][10][11]
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure: The sciatic nerve is loosely ligated at four locations with chromic gut sutures.
-
Endpoint: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Data Analysis: The percentage reversal of the reduction in paw withdrawal threshold compared to sham-operated animals is calculated.
Section 4: Visualizing Experimental Workflows and Pathways
Clear diagrams of experimental processes and biological pathways are essential for understanding the research strategy.
Caption: Preclinical evaluation workflow for this compound.
Caption: Potential mechanisms of action for CNS-active compounds.
Conclusion
While this compound remains an uncharacterized molecule, this guide provides a comprehensive framework for its preclinical evaluation. By benchmarking against standard-of-care compounds in validated animal models of epilepsy and neuropathic pain, researchers can systematically assess its therapeutic potential. The provided protocols and hypothetical data tables offer a clear roadmap for these investigations, ensuring that any future experimental work is robust, reproducible, and directly comparable to existing treatments. The successful execution of these studies will be pivotal in determining if this compound warrants further development as a novel CNS therapeutic.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain [bio-protocol.org]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdbneuro.com [mdbneuro.com]
Independent Verification of the Biological Activity of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the potential biological activity of 4-(Thiophen-2-yl)pyrrolidin-2-one. Due to the limited direct experimental data on this specific compound, this document focuses on a comparative analysis with structurally similar molecules, particularly those exhibiting anticonvulsant and antinociceptive properties. The thiophene moiety is a well-established pharmacophore in various centrally active agents, and its incorporation into a pyrrolidinone scaffold suggests a potential for neurological activity.
Comparison with Structurally Related Compounds
Recent studies have highlighted the potential of thiophene-containing pyrrolidine derivatives as potent antiseizure and antinociceptive agents.[1][2] The following table summarizes the in vivo efficacy of selected comparator compounds with a thiophene or benzo[b]thiophene moiety attached to a pyrrolidine-2,5-dione core. These compounds provide a benchmark for assessing the potential of this compound.
| Compound/Identifier | Structure | Animal Model | Anticonvulsant Activity (ED₅₀ mg/kg) | Antinociceptive Activity | Reference |
| Compound 33 | 3-(Benzo[b]thiophen-2-yl)-1-(3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione | MES (mice, i.p.) | 27.4 | Formalin test (45 mg/kg, i.p.) | [1] |
| 6 Hz (32 mA, mice, i.p.) | 30.8 | Oxaliplatin-induced neuropathic pain (30 and 45 mg/kg, i.p.) | |||
| Compound 4 | 3-(3-Methylthiophen-2-yl)-1-(2-(4-phenylpiperazin-1-yl)ethyl)pyrrolidine-2,5-dione | MES (mice, i.p.) | 45.6 | Not Reported | [2] |
| 6 Hz (32 mA, mice, i.p.) | 38.2 | ||||
| Compound 8 | 3-(3-Methylthiophen-2-yl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione | MES (mice, i.p.) | 33.1 | Not Reported | [2] |
| 6 Hz (32 mA, mice, i.p.) | 25.5 |
MES: Maximal Electroshock Seizure Test 6 Hz Test: Psychomotor Seizure Model i.p.: Intraperitoneal administration
Proposed Signaling Pathway for Anticonvulsant Activity
The anticonvulsant activity of many pyrrolidinone derivatives is attributed to their interaction with synaptic vesicle protein 2A (SV2A) or modulation of voltage-gated ion channels. The proposed, yet unverified, mechanism for this compound could involve similar pathways, potentially leading to a reduction in neuronal hyperexcitability.
Caption: Proposed mechanism of action for anticonvulsant activity.
Experimental Protocols for Verification
To independently verify the biological activity of this compound, a series of in vivo and in vitro assays are recommended.
In Vivo Anticonvulsant Activity Assessment
1. Maximal Electroshock (MES) Seizure Test:
-
Objective: To assess the ability of the compound to prevent the spread of seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Determine the median effective dose (ED₅₀) using a dose-response curve.
-
2. 6 Hz Psychomotor Seizure Test:
-
Objective: To evaluate the compound's efficacy against therapy-resistant partial seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle i.p.
-
After the appropriate absorption time, induce seizures by delivering a low-frequency electrical stimulus (6 Hz, 32 mA, 3 s) through corneal electrodes.
-
Observe the mice for seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.
-
Protection is defined as the absence of seizure activity.
-
Calculate the ED₅₀ from the dose-response data.
-
In Vivo Antinociceptive Activity Assessment
1. Formalin Test:
-
Objective: To assess the compound's effect on both neurogenic and inflammatory phases of pain.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle i.p.
-
After the absorption period, inject a dilute formalin solution (e.g., 20 µL of 2.5% formalin) subcutaneously into the plantar surface of the hind paw.
-
Observe the mice and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-formalin injection.
-
A significant reduction in the time spent licking or biting compared to the vehicle group indicates antinociceptive activity.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound.
Caption: A stepwise approach for the biological evaluation of the target compound.
This structured approach, combining comparative analysis with established experimental protocols, will enable a thorough and objective assessment of the biological activity of this compound, contributing valuable data to the field of medicinal chemistry and drug discovery.
References
Safety Operating Guide
Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one, a heterocyclic building block used in chemical research.
Hazard Profile and Safety Summary
The hazard profile of this compound can be inferred from its structural components. Pyrrolidinone derivatives are known to be irritants to the skin, eyes, and respiratory tract.[1] Thiophene and its derivatives can be toxic and, upon combustion, may release highly toxic fumes of sulfur oxides.[2] Therefore, it is crucial to handle this compound with care and to use appropriate personal protective equipment at all times.
| Hazard Category | Description | Source |
| Acute Toxicity | While specific data for this compound is unavailable, related pyrrolidinone compounds are classified as hazardous.[3] Thiophene-containing compounds have been associated with toxicity.[4][5] | Inferred from structural analogs |
| Skin Corrosion/Irritation | Expected to be an irritant based on the pyrrolidinone moiety.[1] | Inferred from structural analogs |
| Eye Damage/Irritation | Expected to be an irritant based on the pyrrolidinone moiety.[1] | Inferred from structural analogs |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory irritation.[1] | Inferred from structural analogs |
| Hazardous Decomposition Products | When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.[2][6] | Inferred from structural analogs |
Experimental Protocols: Disposal Procedures
The following step-by-step instructions provide a clear workflow for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times when handling the compound or its waste.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
If the compound is in solution, collect the liquid waste in a separate, labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Indicate the solvent and approximate concentration of the compound on the label.
-
3. Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[3]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing Disposal and Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes and workflows for handling and disposing of this compound.
References
- 1. ICSC 0562 - PYRROLIDONE [chemicalsafety.ilo.org]
- 2. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
